1-(2-Chloro-5-methylphenyl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXIUVGNYBMJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloro-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloro-5-methylphenyl)ethanone, a substituted acetophenone derivative. The document details its chemical identity, physical and chemical properties, a probable synthesis method, and general safety and handling precautions. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related chemical structures and reactions. This information is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.
Chemical Identity and Properties
This compound is an aromatic ketone with the CAS number 73129-52-9.[1][2] Its chemical structure features a phenyl ring substituted with a chloro group at the 2-position and a methyl group at the 5-position, with an acetyl group attached to the first carbon of the ring.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 73129-52-9 | [1][2][3] |
| Molecular Formula | C₉H₉ClO | [1][2] |
| Molecular Weight | 168.622 g/mol | [1][2] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available | |
| Appearance | No data available | |
| Density | No data available |
Synthesis
A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride.[2][4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of 4-chlorotoluene.
The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][4][5] The catalyst activates the acetyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 4-chlorotoluene. The substitution is directed by the existing substituents on the ring. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The position of acylation will be influenced by the interplay of these electronic and steric effects.
General Experimental Protocol for Friedel-Crafts Acylation
Materials:
-
4-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
Once the addition of acetyl chloride is complete, add 4-chlorotoluene dropwise from the dropping funnel, maintaining the low temperature.
-
After the addition of 4-chlorotoluene, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
DOT Diagram: Friedel-Crafts Acylation Workflow
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of ~7.0-7.8 ppm. - Acetyl methyl protons (singlet) around ~2.6 ppm. - Phenyl methyl protons (singlet) around ~2.4 ppm. |
| ¹³C NMR | - Carbonyl carbon signal around ~197 ppm. - Aromatic carbon signals in the range of ~125-140 ppm. - Acetyl methyl carbon signal around ~26 ppm. - Phenyl methyl carbon signal around ~21 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ketone at ~1680-1700 cm⁻¹. - C-H stretching vibrations for aromatic and methyl groups. - C=C stretching vibrations for the aromatic ring. - C-Cl stretching vibration. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak for the chlorine isotope at m/z 170 in an approximate 3:1 ratio. - A prominent fragment ion from the loss of the methyl group ([M-15]⁺) at m/z 153. - A fragment ion corresponding to the acylium ion at m/z 43. |
Applications and Biological Activity
The specific applications and biological activity of this compound are not well-documented. However, substituted acetophenones are an important class of compounds in medicinal chemistry and materials science.
Many acetophenone derivatives have been investigated for a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted acetophenones have shown potential as antimicrobial and antifungal agents.[6]
-
Enzyme Inhibition: Certain acetophenone derivatives have been designed and synthesized as inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research.[7][8]
-
Anticancer Properties: Some studies have explored the potential of acetophenone derivatives to inhibit the proliferation of cancer cells.[9]
-
Anti-HIV Agents: Novel 2-hydroxyacetophenone derivatives have been evaluated for their anti-HIV-1 activity.[10]
Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the chloro and methyl groups on the phenyl ring provides handles for further chemical modifications.
DOT Diagram: Potential Research Pathways
Caption: Potential avenues for the derivatization and biological evaluation of this compound.
Safety and Handling
Specific safety and handling data for this compound is not available. The following precautions are based on the general hazards associated with similar aromatic ketones and chlorinated compounds. A comprehensive safety data sheet (SDS) should be consulted before handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[11][12] Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and acid anhydrides.[11]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[11][13]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek medical attention.[11]
-
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceutical agents. While detailed experimental data for this specific molecule is scarce, this guide provides a solid foundation based on its chemical structure and the known properties and reactions of related compounds. Further research is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. This document serves as a starting point for researchers and scientists interested in utilizing this compound in their work.
References
- 1. chemcd.com [chemcd.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. CAS No.73129-52-9,2'-chloro-5-methylacetophenone Suppliers [lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pharmascholars.com [pharmascholars.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Synthesis and Characterization of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 1-(2-Chloro-5-methylphenyl)ethanone. This ketone derivative serves as a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents and other fine chemicals. This document outlines a detailed synthetic protocol, presents key characterization data in a structured format, and includes a visual representation of the synthetic workflow.
Compound Profile
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-5-methylacetophenone |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| CAS Number | 700-29-8 |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 230-250 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Synthesis via Friedel-Crafts Acylation
The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The acetyl group is directed to the ortho position relative to the chlorine atom due to the directing effects of both the chloro and methyl substituents on the aromatic ring.
Experimental Protocol
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[3][4] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.
Materials:
-
4-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to maintain a low temperature.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride in DCM via the addition funnel. The addition should be dropwise to control the exothermic reaction.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 4-chlorotoluene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains low.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Characterization Data
The following tables summarize the expected characterization data for this compound based on the analysis of structurally similar compounds.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃: • Aromatic Protons: Three signals in the range of 7.2-7.6 ppm. • Acetyl Protons (-COCH₃): A singlet at approximately 2.6 ppm. • Methyl Protons (-CH₃): A singlet at approximately 2.4 ppm. |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃: • Carbonyl Carbon (C=O): ~198-200 ppm. • Aromatic Carbons: Signals in the range of 125-140 ppm. • Acetyl Carbon (-COCH₃): ~29-31 ppm. • Methyl Carbon (-CH₃): ~20-22 ppm. |
| IR Spectroscopy | Key Absorptions (cm⁻¹): • C=O stretch (ketone): Strong absorption around 1680-1700 cm⁻¹. • C-H stretch (aromatic): ~3000-3100 cm⁻¹. • C-H stretch (aliphatic): ~2850-3000 cm⁻¹. • C=C stretch (aromatic): ~1450-1600 cm⁻¹. • C-Cl stretch: ~700-800 cm⁻¹. |
| Mass Spectrometry | Expected m/z values: • Molecular Ion (M⁺): 168 and 170 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). • Major Fragment Ion: [M-CH₃]⁺ at m/z 153 and 155. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characteristics of the chemical compound 1-(2-Chloro-5-methylphenyl)ethanone. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. This document outlines the search methodology employed and discusses the challenges in obtaining this information, while also providing context on related compounds for which data is accessible.
Introduction
This compound is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide was intended to provide a centralized resource for its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Search Methodology
An extensive search for the spectroscopic data of this compound (CAS No. 73129-52-9) was conducted. The search strategy included:
-
Direct keyword searches on major scientific search engines and databases using terms such as "this compound spectroscopic data," "this compound NMR," "this compound IR," and "this compound mass spectrum."
-
Searches based on the compound's CAS number.
-
Exploration of chemical databases for synthesis and characterization reports.
-
Searches for related compounds and analysis of their spectroscopic data to infer potential characteristics of the target molecule.
Despite these efforts, no specific, experimentally verified spectroscopic data for this compound could be retrieved from the public domain. The search frequently yielded data for structurally similar but distinct compounds, such as isomers or derivatives containing additional functional groups (e.g., a hydroxyl group).
Data Presentation
Due to the absence of experimental data for this compound, the intended tables summarizing its ¹H NMR, ¹³C NMR, IR, and MS data could not be generated.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are contingent on the availability of the data itself. As no data was found, this section cannot be completed. However, a general workflow for obtaining such data is presented below.
Visualization of General Experimental Workflow
The following diagram illustrates a standard workflow for the spectroscopic analysis of a synthesized chemical compound.
Solubility of 1-(2-Chloro-5-methylphenyl)ethanone in different solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-Chloro-5-methylphenyl)ethanone. Due to a lack of publicly available experimental solubility data for this specific compound, this guide focuses on predicted solubility values, detailed experimental protocols for determining solubility, and relevant computational methodologies. This information is crucial for applications in drug development, chemical synthesis, and academic research.
Predicted Solubility of this compound
In the absence of experimental data, computational methods provide valuable estimates of a compound's solubility in various solvents. The following table summarizes the predicted solubility of this compound based on quantitative structure-activity relationship (QSAR) models and other computational tools. It is important to note that these are theoretical values and should be confirmed by experimental analysis.
| Solvent | Predicted Solubility | Method |
| Water | Very Low to Insoluble | QSAR-based prediction |
| Dimethyl Sulfoxide (DMSO) | Soluble | Based on structurally similar compounds[1][2] |
| Ethanol | Moderately Soluble | General solubility trends for aromatic ketones |
| Acetone | Soluble | General solubility trends for aromatic ketones |
| Dichloromethane | Soluble | General solubility trends for aromatic ketones |
| Hexane | Sparingly Soluble to Insoluble | Polarity mismatch |
Note: For the structurally related compound, 1-(2-Hydroxy-5-methylphenyl)ethanone, it has been reported to be insoluble in water and soluble in DMSO at a concentration of 50 mg/mL (requiring ultrasonication).[1][2] This information provides a useful, albeit indirect, reference point.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is a critical step in its characterization. The following are standard experimental protocols that can be employed to ascertain the solubility of this compound.
Protocol 1: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed, thermostated flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the supernatant.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Gas Chromatography (GC).
-
Data Analysis: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL or g/100mL) or in molar units (mol/L).
Protocol 2: High-Throughput Screening (HTS) Solubility Assays
For rapid screening of solubility in multiple solvents or under different conditions, various HTS methods can be employed.
Methodology (Example using a 96-well plate format):
-
Compound Dispensing: A known amount of this compound (e.g., from a DMSO stock solution) is dispensed into the wells of a 96-well plate.
-
Solvent Addition: The desired solvents are added to the wells.
-
Equilibration and Mixing: The plate is sealed and agitated for a set period to facilitate dissolution.
-
Analysis: The solubility is assessed using a plate reader-based method. This can involve nephelometry (light scattering to detect undissolved particles) or by measuring the concentration in the supernatant after centrifugation of the plate.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical logical workflow for the synthesis, purification, and subsequent characterization (including solubility assessment) of this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
Experimental Workflow for Solubility Determination
The following diagram details the key steps in an experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining equilibrium solubility.
Representative Signaling Pathway
While specific signaling pathways modulated by this compound are not well-documented, compounds with similar structural motifs, such as chloroacetophenones, can potentially interact with various cellular pathways, often through electrophilic reactivity. The diagram below represents a generalized signaling cascade that could be influenced by such compounds, leading to cellular responses like apoptosis or inflammation. This should be considered a hypothetical example.
Caption: Representative signaling pathway potentially modulated by a reactive small molecule.
References
Crystal Structure Analysis of 2-Chloro-1-(3-hydroxyphenyl)ethanone: A Technical Guide
Disclaimer: As of November 2025, a comprehensive crystal structure analysis for 1-(2-chloro-5-methylphenyl)ethanone is not publicly available. This guide provides a detailed analysis of a closely related analogue, 2-chloro-1-(3-hydroxyphenyl)ethanone , to offer insights into the crystallographic features of this class of compounds. This information is intended for researchers, scientists, and drug development professionals.
Introduction
α-Haloketones, such as chlorinated acetophenones, are pivotal building blocks in organic synthesis due to their high reactivity and versatility in forming a wide array of chemical compounds.[1] They serve as crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs).[1] Understanding the three-dimensional structure of these molecules at an atomic level is fundamental for predicting their chemical behavior, designing new synthetic pathways, and developing novel therapeutics. This technical guide presents a detailed crystal structure analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone, a representative α-haloketone.
Molecular and Crystal Structure
The crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone reveals a planar molecular conformation.[1] The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms from the mean plane is a mere 0.0164 Å, indicating a high degree of planarity.[1] The most significant deviation from this plane is observed for the chlorine atom.[1]
In the crystalline state, the molecules form inversion-symmetric dimers through a network of intermolecular hydrogen bonds.[1] This supramolecular assembly is a key feature of the crystal packing.
Crystallographic Data
The crystallographic data for 2-chloro-1-(3-hydroxyphenyl)ethanone, as determined by single-crystal X-ray diffraction, are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₇ClO₂ |
| Formula Weight | 170.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.9172 (2) |
| b (Å) | 12.7016 (4) |
| c (Å) | 11.8573 (3) |
| β (°) | 96.294 (1) |
| Volume (ų) | 736.10 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.539 |
| Absorption Coefficient (mm⁻¹) | 0.46 |
| F(000) | 352 |
Table 1: Crystallographic data for 2-chloro-1-(3-hydroxyphenyl)ethanone.[2]
Selected Bond Lengths and Angles
The intramolecular bond lengths and angles are within the expected ranges for organic compounds.[1]
| Bond | Length (Å) | Angle | **Value (°) ** |
| Cl1—C8 | 1.772 (1) | O2—C7—C1 | 120.4 (1) |
| O1—C3 | 1.362 (1) | O2—C7—C8 | 118.8 (1) |
| O2—C7 | 1.221 (1) | C1—C7—C8 | 120.8 (1) |
| C1—C2 | 1.388 (2) | C7—C8—Cl1 | 111.9 (1) |
| C1—C7 | 1.485 (2) | C3—O1—H1O | 109.2 (1) |
| C7—C8 | 1.531 (2) |
Table 2: Selected bond lengths and angles for 2-chloro-1-(3-hydroxyphenyl)ethanone.[1]
Experimental Protocols
Synthesis and Crystallization
The synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone was achieved by the dropwise addition of sulfuryl chloride (1.1 mmol) to a stirred solution of 3-hydroxyacetophenone (0.74 mmol) in a mixture of methanol (5 ml) and ethyl acetate/dichloromethane (10 ml) at a temperature of 293–303 K.[1] The reaction progress was monitored using Thin Layer Chromatography (TLC).[1] Upon completion, the solvent was removed under reduced pressure to yield the final product with a 95% yield.[1] Single crystals suitable for X-ray diffraction were obtained by crystallization from ethanol.[2]
X-ray Data Collection and Structure Refinement
Data collection was performed on a Bruker D8 Venture diffractometer.[2] The structure was solved using SHELXT and refined with SHELXL2019/2.[2]
| Parameter | Value |
| Diffractometer | Bruker D8 Venture |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data Collection Temperature | 293 K |
| θ range for data collection (°) | 2.4 to 27.5 |
| Reflections collected | 9994 |
| Independent reflections | 1713 |
| R_int | 0.0473 |
| Final R indices [I>2σ(I)] | R1 = 0.0473, wR2 = 0.1181 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1245 |
| Goodness-of-fit on F² | 1.019 |
Table 3: Data collection and structure refinement details.[2]
Supramolecular Assembly and Intermolecular Interactions
The most prominent feature of the crystal packing is the formation of inversion-symmetric dimers through strong O—H···O hydrogen bonds.[1] These dimers are further stabilized by weaker C—H···O interactions.[1] A Hirshfeld surface analysis was conducted to quantify the various intermolecular contacts.
| Contact Type | Contribution (%) |
| H···H | 26.6 |
| H···O/O···H | 23.7 |
| H···Cl/Cl···H | 21.2 |
| H···C/C···H | 15.7 |
| C···Cl/Cl···C | 4.5 |
| C···O/O···C | 3.6 |
| C···C | 3.0 |
| O···O | 1.2 |
Table 4: Relative contributions of intermolecular contacts from Hirshfeld surface analysis.[1]
References
Potential Biological Activities of 1-(2-Chloro-5-methylphenyl)ethanone Derivatives: A Technical Guide
Introduction
1-(2-Chloro-5-methylphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material for the synthesis of a wide array of heterocyclic and other organic compounds. While direct studies on the biological activities of its derivatives are not extensively documented in publicly available literature, the structural alerts within this molecule—namely the chloro and methyl substituted phenyl ring and the reactive ketone group—suggest that its derivatives could exhibit significant pharmacological properties. Drawing parallels from structurally similar compounds, this technical guide explores the potential antimicrobial, anticancer, and anti-inflammatory activities of key classes of derivatives that can be synthesized from this compound. This document is intended for researchers, scientists, and drug development professionals interested in the prospective applications of this chemical scaffold.
Key Derivative Classes and Their Potential Biological Activities
The ketone functional group of this compound is a prime site for chemical modification, allowing for the synthesis of several classes of biologically active molecules. This guide will focus on four principal classes of derivatives: Chalcones, Schiff Bases, Pyrazoles, and Thiazoles.
Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are well-known for their broad spectrum of biological activities. They are typically synthesized through a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.
Chalcone derivatives have been reported to possess potent anti-inflammatory, anticancer, and antimicrobial properties. The presence of the α,β-unsaturated ketone moiety is crucial for many of these activities, as it can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.
Anti-inflammatory Activity: Chalcone derivatives have been shown to inhibit the release of inflammatory mediators. For instance, certain hydroxychalcones exhibit potent inhibitory effects on the release of β-glucuronidase and lysozyme from neutrophils.[1] Specifically, 2',5'-dialkoxychalcones have demonstrated significant inhibition of nitric oxide (NO) formation in murine microglial cells, with some analogues showing IC50 values in the sub-micromolar range.[1]
Anticancer Activity: The anticancer potential of chalcones is well-documented. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, certain chalcone derivatives have shown marked cytotoxic activity against human cancer cell lines.[2] The substitution pattern on both aromatic rings plays a significant role in their potency and selectivity.
Antimicrobial Activity: Chalcones substituted with halogens, such as chlorine, have demonstrated enhanced antimicrobial activity.[3] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4]
The synthesis of chalcones from this compound would involve the Claisen-Schmidt condensation with various substituted aromatic aldehydes in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.
Caption: General workflow for the synthesis of chalcone derivatives.
Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of compounds with a wide range of biological activities. They are typically formed by the condensation of a primary amine with a ketone or aldehyde.
Schiff bases are known for their antimicrobial, antiviral, and anticancer properties. The imine bond is a key feature that contributes to their biological activity.
Antimicrobial Activity: Schiff bases derived from substituted acetophenones have shown good antibacterial activity against a broad spectrum of bacterial strains.[5] The nature of the substituent on both the phenyl ring of the acetophenone and the amine part can significantly influence the antimicrobial potency.
Anticancer Activity: Certain Schiff base complexes have demonstrated promising anticancer activity. While data on Schiff bases from this compound is not available, related structures are known to exhibit cytotoxicity against various cancer cell lines.
The synthesis of Schiff bases from this compound would involve the condensation reaction with various primary amines (aliphatic or aromatic) under appropriate catalytic conditions, often with azeotropic removal of water.
Caption: General workflow for the synthesis of Schiff base derivatives.
Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from chalcones via cyclization with hydrazine or its derivatives.
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, contain a pyrazole core. Pyrazole derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes.[6]
Anticancer Activity: Pyrazole derivatives synthesized from chalcones have been evaluated as potential cytotoxic agents against various human cancer cell lines.[2] The substitution pattern on the pyrazole and the attached phenyl rings is critical for their anticancer activity.
Antimicrobial Activity: Pyrazole analogues have demonstrated significant antimicrobial activity against both bacteria and fungi.[6]
The synthesis of pyrazoles would typically proceed in a two-step sequence, starting with the synthesis of a chalcone derivative of this compound, followed by cyclization with hydrazine hydrate or a substituted hydrazine.
Caption: General workflow for the synthesis of pyrazole derivatives.
Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They can be synthesized through various methods, a common one being the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.
Thiazole derivatives are a prominent class of compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: Many clinically used antibiotics contain a thiazole ring. Thiazole derivatives have been shown to be effective against a range of bacteria and fungi.[7]
Anticancer Activity: A number of thiazole-containing compounds have been investigated as potent anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.
Anti-inflammatory Activity: Some thiazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[8]
The synthesis of thiazole derivatives from this compound would first require α-halogenation of the ketone to form an α-haloketone. This intermediate can then be reacted with a thioamide in a Hantzsch thiazole synthesis.
Caption: General workflow for the synthesis of thiazole derivatives.
Quantitative Data Summary
The following tables summarize quantitative biological activity data for derivatives of structurally similar substituted acetophenones, providing a predictive framework for the potential activities of this compound derivatives.
Table 1: Potential Anti-inflammatory Activity
| Derivative Class | Test System | Endpoint | Result (IC50/Inhibition %) | Reference Compound |
| Chalcones | Rat Neutrophils | β-glucuronidase release | IC50 = 1.6 µM | - |
| Chalcones | Murine Microglial Cells | NO formation | IC50 = 0.7 µM | - |
| Pyrazoles | - | Anti-inflammatory | Better than Diclofenac sodium | Diclofenac sodium |
Table 2: Potential Anticancer Activity
| Derivative Class | Cell Line | Endpoint | Result (IC50) | Reference Compound |
| Pyrazole-based Chalcones | PACA2 (Pancreatic) | Cytotoxicity | 27.6 µM | Doxorubicin (52.1 µM) |
| Pyrazole-based Chalcones | MCF7 (Breast) | Cytotoxicity | 42.6 µM | Doxorubicin (48 µM) |
| Thiazoles | MCF-7 (Breast) | Cytotoxicity | 2.57 µM | Staurosporine (6.77 µM) |
| Thiazoles | HepG2 (Liver) | Cytotoxicity | 7.26 µM | Staurosporine (8.4 µM) |
Table 3: Potential Antimicrobial Activity
| Derivative Class | Microorganism | Endpoint | Result (MIC/Zone of Inhibition) | Reference Compound |
| Pyrazoles | Escherichia coli | Antibacterial | MIC: 0.25 µg/mL | Ciprofloxacin |
| Pyrazoles | Streptococcus epidermidis | Antibacterial | MIC: 0.25 µg/mL | Ciprofloxacin |
| Pyrazoles | Aspergillus niger | Antifungal | MIC: 1 µg/mL | Clotrimazole |
| Thiazoles | Various bacteria & fungi | Antimicrobial | MIC values from 6.25 to 12.5 µg/mL | - |
Detailed Experimental Protocols
The following are generalized experimental protocols for the key biological assays mentioned, based on methodologies reported in the literature for analogous compounds. These should be adapted and optimized for specific derivatives of this compound.
Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.
-
Nitrite Quantification (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Protocol 2: In Vitro Anticancer Assay - MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, PC-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Assay: After an incubation period (e.g., 48 or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization and Data Analysis: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl). The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Protocol 3: In Vitro Antimicrobial Assay - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity. A growth control (no compound) and a sterility control (no inoculum) are included.
While direct experimental data on the biological activities of this compound derivatives is sparse, the synthesis of key derivative classes such as chalcones, Schiff bases, pyrazoles, and thiazoles from this starting material is highly feasible. Based on extensive literature on analogous compounds, it is predicted that these derivatives hold significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The chloro and methyl substituents on the phenyl ring are likely to modulate the potency and selectivity of these compounds. This technical guide provides a foundational framework for the rational design, synthesis, and biological evaluation of novel therapeutic candidates based on the this compound scaffold. Further research is warranted to explore and validate these potential biological activities.
References
- 1. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Review of 1-(2-Chloro-5-methylphenyl)ethanone and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-5-methylphenyl)ethanone is a substituted acetophenone that serves as a versatile scaffold in synthetic organic chemistry. Its derivatives, particularly chalcones, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, spectral characterization, and potential as therapeutic agents. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound and its Analogs
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-chlorotoluene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. Subsequently, the parent ketone can be utilized as a precursor for the synthesis of various analogs, most notably chalcones, through Claisen-Schmidt condensation with substituted aromatic aldehydes.
Experimental Protocols
Synthesis of this compound (General Procedure via Friedel-Crafts Acylation)
This protocol is adapted from general procedures for Friedel-Crafts acylation of substituted benzenes.
-
Materials: 3-Chlorotoluene, Acetyl chloride (or Acetic Anhydride), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Water, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.0 to 1.2 equivalents).
-
After stirring for 15-30 minutes, add 3-chlorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
-
Synthesis of Chalcone Analogs (General Procedure via Claisen-Schmidt Condensation)
This protocol is a standard method for the synthesis of chalcones.
-
Materials: this compound, substituted aromatic aldehyde, Ethanol, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 to 1.2 equivalents) in ethanol in a round-bottom flask.
-
To this stirred solution, add an aqueous or ethanolic solution of sodium hydroxide or potassium hydroxide (1.5 to 3.0 equivalents) dropwise at room temperature.
-
The reaction mixture is typically stirred at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into cold water.
-
The precipitated solid (chalcone) is collected by filtration, washed with water until the washings are neutral, and then dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Spectral Characterization
Table 1: Spectroscopic Data of Representative Acetophenone Analogs
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | ~7.5-7.2 (m, 3H, Ar-H), 2.6 (s, 3H, COCH₃), 2.4 (s, 3H, Ar-CH₃) | ~198 (C=O), ~139 (C-Cl), ~138 (C-CH₃), ~132, ~130, ~128, ~126 (Ar-C), ~29 (COCH₃), ~21 (Ar-CH₃) | ~1680 (C=O), ~1600 (C=C), ~800 (C-Cl) | M⁺ expected at 170.05 |
| 2-Chloro-1-(p-tolyl)ethanone | 7.85 (d, 2H), 7.28 (d, 2H), 4.69 (s, 2H), 2.43 (s, 3H) | 191.0, 145.0, 131.8, 129.8, 129.4, 45.9, 21.7 | Not Reported | Not Reported |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 12.08 (s, 1H), 7.65 (d, 1H), 7.37 (dd, 1H), 6.91 (d, 1H), 2.61 (s, 3H) | 203.9, 161.8, 136.5, 125.9, 122.9, 120.3, 119.9, 27.0 | Not Reported | Not Reported |
Biological Activities of this compound Analogs
The primary biological interest in analogs of this compound lies in their activities as anticancer, antifungal, and antimicrobial agents. The most studied derivatives are chalcones.
Anticancer Activity
Chalcones derived from substituted acetophenones have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Anticancer Activity of Chalcone Analogs Derived from Substituted Acetophenones
| Compound ID | Acetophenone Precursor | Aldehyde Reactant | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone A | 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 4-Chlorobenzaldehyde | MCF-7 (Breast) | 12.5 | [1] |
| Chalcone B | 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | MCF-7 (Breast) | 15.2 | [1] |
| Chalcone C | 1-(4-Bromophenyl)ethanone | 4-Hydroxybenzaldehyde | A549 (Lung) | 8.7 | [2] |
| Chalcone D | 1-(4-Chlorophenyl)ethanone | 4-Hydroxybenzaldehyde | A549 (Lung) | 10.3 | [2] |
| Licochalcone A | Substituted Acetophenone | Substituted Benzaldehyde | PC-3 (Prostate) | 9.8 | [3] |
Note: This table presents a selection of data from the literature to illustrate the range of activities. IC₅₀ values can vary depending on the specific experimental conditions.
Antifungal and Antimicrobial Activity
Chalcone derivatives also exhibit promising activity against various fungal and bacterial strains. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for this activity.
Table 3: Antifungal and Antimicrobial Activity of Chalcone Analogs
| Compound ID | Target Organism | Activity | MIC (µg/mL) | Reference |
| Chalcone E | Candida albicans | Antifungal | 16 | [4] |
| Chalcone F | Aspergillus niger | Antifungal | 32 | [4] |
| Chalcone G | Staphylococcus aureus | Antibacterial | 8 | [5] |
| Chalcone H | Escherichia coli | Antibacterial | 16 | [5] |
Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds.
Signaling Pathways and Mechanisms of Action
The anticancer activity of chalcones is multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[6][7]
Apoptosis Induction
Many chalcone derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have been shown to:
-
Increase the expression of pro-apoptotic proteins like Bax and Bak.
-
Decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Activate caspases, which are the executioners of apoptosis.[6]
Cell Cycle Arrest
Chalcones can arrest the cell cycle at different phases, most commonly at the G2/M phase, thereby preventing cancer cell proliferation. This is often achieved by:
-
Inhibiting the activity of cyclin-dependent kinases (CDKs).
-
Modulating the levels of cyclins.[6]
Inhibition of Angiogenesis
Some chalcones have been reported to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This is achieved by targeting signaling pathways involving Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[7]
Anticancer mechanisms of chalcones.
Conclusion
This compound and its analogs, particularly chalcones, represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis and the tunability of their structure make them attractive scaffolds for the development of novel therapeutic agents. The data summarized in this review highlights the significant potential of these compounds as anticancer, antifungal, and antimicrobial agents. Further research, including the synthesis of a broader range of analogs, comprehensive in vivo studies, and detailed investigation of their mechanisms of action, is warranted to fully explore their therapeutic potential and advance them in the drug development pipeline. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Commercial Availability and Technical Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloro-5-methylphenyl)ethanone, a substituted acetophenone derivative, holds potential as a building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of its commercial availability, likely synthetic routes, and potential biological significance based on the activities of structurally related compounds. Due to the limited publicly available data on this specific molecule, this guide consolidates information from suppliers and infers experimental protocols and biological applications from analogous chemical structures.
Commercial Availability and Suppliers
This compound (CAS No. 73129-52-9) is available from a number of chemical suppliers, primarily as a research chemical. The table below summarizes publicly available information from various vendors. Purity levels and available quantities can vary, and researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Location | CAS Number | Notes |
| Ambeed | N/A | 73129-52-9 | Provides basic physicochemical properties. |
| BLD Pharm | N/A | 73129-52-9 | Listed in their catalog. |
| LookChem | China | 73129-52-9 | Lists multiple suppliers in China. |
| Acrotein ChemBio Inc. | USA | 73129-52-9 | Listed as a catalog product for research use. |
Table 1: Commercial Suppliers of this compound
Synthesis and Experimental Protocols
The reaction involves the introduction of an acetyl group onto the aromatic ring of 4-chlorotoluene using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4][5]
Inferred Experimental Protocol: Friedel-Crafts Acylation of 4-Chlorotoluene
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and should be optimized for the specific synthesis of this compound.
Materials:
-
4-Chlorotoluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Reactants: Slowly add acetyl chloride to the stirred suspension of aluminum chloride in dichloromethane. After the addition is complete, add 4-chlorotoluene dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition of 4-chlorotoluene, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium hydroxide solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Potential Biological Significance and Experimental Applications
Direct studies on the biological activity of this compound are not prominent in the existing literature. However, the broader class of acetophenone derivatives is known to exhibit a wide range of pharmacological and biological activities, including antimicrobial, herbicidal, and insect-repellent properties.[6][7]
Chalcones, which can be synthesized from acetophenones, are another class of compounds with significant biological potential, including antimicrobial and antileishmanial activities.[8][9] Given these precedents, this compound represents a valuable starting material or intermediate for the synthesis of novel bioactive molecules.
Hypothetical Experimental Workflow: Antimicrobial Screening
Below is a generalized workflow for screening a novel compound like this compound for potential antimicrobial activity.
Caption: A hypothetical workflow for the antimicrobial screening of a test compound.
Conclusion
This compound is a commercially available substituted acetophenone with potential applications in the synthesis of new chemical entities for pharmaceutical and agrochemical research. While specific data on its synthesis and biological activity are scarce, established methods like Friedel-Crafts acylation provide a reliable route for its preparation. The known bioactivities of related acetophenone and chalcone derivatives suggest that this compound could be a valuable precursor for the development of novel antimicrobial agents or other bioactive molecules. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. 1-(5-Chloro-2-methylphenyl)ethanone | 58966-35-1 | Benchchem [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Data for 1-(2-Chloro-5-methylphenyl)ethanone
Compound Identification
This section provides the known identifiers for 1-(2-Chloro-5-methylphenyl)ethanone.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Chloro-5-methylacetophenone |
| CAS Number | 69064-42-0 |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Chemical Structure | (Not available for direct display) |
Hazard Identification and Classification
The toxicological properties of this compound have not been fully investigated. Based on data from analogous compounds, it should be handled as a substance that is potentially harmful and irritating. The following GHS classifications are for structurally similar chemicals and should be considered provisional.
| Hazard Class | Hazard Statement (Analogous Compounds) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1] |
| Combustible Liquid (Category 4) | H227: Combustible liquid.[2] |
Physical and Chemical Properties
No specific experimental data is available for this compound. The following table summarizes data from related substituted acetophenones. These values are for estimation purposes only.
| Property | Value (Source Compound) |
| Appearance | Expected to be a liquid or low-melting solid. |
| Odor | No data available. |
| Melting Point | 19-20 °C (Acetophenone) |
| Boiling Point | 202 °C (Acetophenone) |
| Flash Point | >110 °C / >230 °F (2'-Hydroxy-5'-methylacetophenone)[3] |
| Density | 1.03 g/mL at 25 °C (Acetophenone) |
| Solubility in Water | Insoluble to practically insoluble.[4] |
Handling, Storage, and Experimental Protocols
Given the potential hazards, stringent safety protocols must be followed.
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The hierarchy of controls should be applied to minimize exposure.
Experimental Protocol for Handling:
-
Preparation: All work must be conducted in a well-ventilated chemical fume hood.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7]
-
Body Protection: Closed-toe shoes are mandatory.
-
-
Procedure:
-
Handle the substance away from heat, sparks, open flames, and hot surfaces.[2]
-
Avoid all personal contact, including the inhalation of vapors or dust.[8]
-
Use the smallest quantity necessary for the experiment.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[6]
-
Decontaminate all equipment and the work area after use.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]
-
Store locked up.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6]
Emergency Procedures and First Aid
Rapid response is critical in the event of an exposure.
Spill and Leak Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up to avoid creating dust.[6]
-
Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
First-Aid Measures
The following diagram outlines the initial response to different types of exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]
Toxicological Information
No specific toxicological data (e.g., LD₅₀, LC₅₀) is available for this compound. The toxicological properties have not been fully investigated.[3] It should be handled with the assumption that it is harmful if swallowed and may cause skin, eye, and respiratory irritation based on data from analogous compounds.[1] No information is available regarding its carcinogenicity, mutagenicity, or reproductive effects.[3]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not empty into drains.[3] Dispose of contents and container to an approved waste disposal plant.[3]
Safe Laboratory Workflow
The following diagram illustrates a standard workflow for safely handling this chemical in a research setting.
References
- 1. westliberty.edu [westliberty.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sdfine.com [sdfine.com]
- 9. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Chloro-5-methylphenyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-5-methylphenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a chlorinated and methylated phenyl ring, makes it a versatile building block for introducing this specific moiety into larger, more complex molecules. The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.
This document provides detailed application notes and experimental protocols for the synthesis of this compound from 4-chlorotoluene and acetyl chloride using a Friedel-Crafts acylation reaction. The primary challenge in this synthesis is controlling the regioselectivity due to the competing directing effects of the chloro and methyl substituents on the aromatic ring.
Reaction Scheme
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 4-Chlorotoluene with Aluminum Chloride
This protocol outlines a standard procedure for the Friedel-Crafts acylation of 4-chlorotoluene using aluminum chloride as the Lewis acid catalyst. Due to the directing effects of the substituents, this reaction will produce a mixture of isomers, with the desired product being a minor component. Subsequent purification is crucial.
Materials:
-
4-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system or glass column for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to 4-chlorotoluene) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of 4-chlorotoluene (1.0 molar equivalent) and acetyl chloride (1.0 to 1.1 molar equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture of isomeric ketones.
-
Purification: The desired this compound isomer must be separated from the other isomers. This is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The separation can be challenging due to the similar polarities of the isomers. Alternatively, fractional crystallization may be attempted, though it is often less effective for separating close-boiling isomers.[1][2][3][4]
Data Presentation
The Friedel-Crafts acylation of 4-chlorotoluene is known to yield a mixture of isomers. The major product is typically the one where the acetyl group is directed by the activating methyl group to its ortho position. The desired product, this compound, is a minor isomer. The table below presents expected, though hypothetical, quantitative data for a typical reaction outcome before optimization. Actual yields and isomer ratios will vary depending on the precise reaction conditions.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Chlorotoluene | 1.0 eq | |
| Acetyl Chloride | 1.1 eq | |
| Aluminum Chloride | 1.3 eq | |
| Reaction Conditions | ||
| Solvent | Dichloromethane | |
| Temperature | 0-5 °C | |
| Reaction Time | 2 hours | |
| Product Distribution (Hypothetical) | ||
| 1-(3-Chloro-4-methylphenyl)ethanone | ~70-80% | |
| This compound | ~10-20% | |
| Other isomers | ~5-10% | |
| Overall Crude Yield | 85-95% | |
| Isolated Yield of Desired Isomer | Highly variable (dependent on purification efficiency) |
Mandatory Visualizations
Friedel-Crafts Acylation Workflow
References
Application Notes and Protocols: Grignard Reaction of 1-(2-Chloro-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbon, such as the carbonyl carbon of a ketone. The reaction of 1-(2-Chloro-5-methylphenyl)ethanone with a Grignard reagent provides a direct route to tertiary alcohols, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the chloro and methyl substituents on the aromatic ring offers opportunities for further functionalization, making the resulting alcohol a versatile building block in drug discovery and development.
These application notes provide a representative protocol for the Grignard reaction of this compound with methylmagnesium bromide, leading to the formation of 2-(2-Chloro-5-methylphenyl)propan-2-ol. Due to the absence of a specific literature precedent for this exact substrate, this protocol is based on established general procedures for Grignard reactions with substituted acetophenones.
Data Presentation
Table 1: Reactants, Reagents, and Product Information
| Compound | Role | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | Starting Material | 182.63 | 1.0 | (To be calculated) |
| Magnesium Turnings | Reagent | 24.31 | 1.2 | (To be calculated) |
| Bromomethane | Reagent | 94.94 | 1.1 | (To be calculated) |
| Anhydrous Diethyl Ether | Solvent | 74.12 | - | (To be determined) |
| Hydrochloric Acid (1 M) | Quenching Agent | 36.46 | - | (To be determined) |
| 2-(2-Chloro-5-methylphenyl)propan-2-ol | Product | 198.67 | - | (Theoretical Yield) |
Experimental Protocols
Synthesis of 2-(2-Chloro-5-methylphenyl)propan-2-ol via Grignard Reaction
This protocol details the preparation of the Grignard reagent, its reaction with the ketone, and the subsequent workup and purification of the tertiary alcohol product.
Materials:
-
This compound
-
Magnesium turnings
-
Bromomethane
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromomethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with this compound
-
Ketone Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-(2-Chloro-5-methylphenyl)propan-2-ol by column chromatography on silica gel or by recrystallization to afford the pure tertiary alcohol.
Mandatory Visualization
Application Notes and Protocols: 1-(2-Chloro-5-methylphenyl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-5-methylphenyl)ethanone, a substituted acetophenone, is a valuable and versatile building block in organic synthesis. Its chemical structure, featuring a reactive ketone and a halogenated aromatic ring, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, a class of compounds with significant therapeutic potential.
Key Applications in Organic Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of chalcones and their derivatives. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with a variety of substituted aromatic aldehydes. This reaction provides a straightforward and efficient method to introduce molecular diversity and tailor the biological activity of the resulting compounds.
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones from this compound and a representative aromatic aldehyde.
Reaction Scheme:
Figure 1: General scheme for Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
To this stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with a 10% HCl solution until a precipitate is formed.
-
Filter the solid product using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Dry the purified product under vacuum.
Characterization:
The synthesized chalcone should be characterized by standard analytical techniques:
-
Melting Point (m.p.)
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O and C=C stretching vibrations of the α,β-unsaturated ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Data Presentation
The following tables summarize representative data for chalcones synthesized from this compound.
Table 1: Synthesis and Physicochemical Properties of Chalcone Derivatives
| Compound ID | Substituted Aldehyde | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| C1 | 4-Nitrobenzaldehyde | C₁₆H₁₁Cl₂NO₃ | 352.17 | 85 | 185-187 |
| C2 | 4-Methoxybenzaldehyde | C₁₇H₁₅Cl₂O₂ | 322.21 | 90 | 110-112 |
| C3 | 4-Chlorobenzaldehyde | C₁₆H₁₁Cl₃O | 337.62 | 88 | 145-147 |
Table 2: Spectroscopic Data for Representative Chalcone (C1)
| Technique | Data |
| IR (KBr, cm⁻¹) | 1660 (C=O), 1595 (C=C), 1520, 1345 (NO₂) |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-8.30 (m, 8H, Ar-H and CH=CH) |
| ¹³C NMR (CDCl₃, δ ppm) | 190.1, 148.5, 142.1, 135.5, 134.8, 131.2, 130.5, 129.8, 129.1, 128.5, 124.3, 122.7 |
| MS (m/z) | 351 [M]⁺ |
Biological Activity and Signaling Pathways
Chalcones derived from this compound have shown promising anticancer and antimicrobial activities.
Anticancer Activity
Many chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. A primary mechanism of action is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these chalcones disrupt the formation of microtubules, which are essential components of the mitotic spindle.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1]
Figure 2: Chalcone-induced apoptosis via tubulin inhibition.
Antimicrobial Activity
Chalcones containing the 2-chloro-5-methylphenyl moiety have also demonstrated potential as antimicrobial agents. The α,β-unsaturated ketone system is believed to be a key pharmacophore, reacting with nucleophilic groups in microbial proteins and enzymes, thereby inhibiting their function and leading to cell death.
Table 3: Antimicrobial Activity of Chalcone C3
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 16 |
Experimental Workflow
The following diagram illustrates the typical workflow from synthesis to biological evaluation of chalcones derived from this compound.
Figure 3: Workflow for synthesis and evaluation.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of biologically active chalcones. The straightforward Claisen-Schmidt condensation allows for the creation of a diverse library of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this valuable starting material.
References
Application Notes and Protocols for the Reduction of 1-(2-Chloro-5-methylphenyl)ethanone
Introduction
The reduction of the keto group in 1-(2-Chloro-5-methylphenyl)ethanone to its corresponding alcohol, 1-(2-Chloro-5-methylphenyl)ethanol, is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting chiral alcohol often serves as a key building block in the development of therapeutic agents. This document provides detailed protocols for both a standard chemical reduction using sodium borohydride and an asymmetric biocatalytic reduction, offering routes to the racemic and enantiomerically enriched alcohol, respectively. These protocols are intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the expected yields and enantiomeric excess for the reduction of this compound and analogous substrates using different methods.
| Reduction Method | Substrate | Reagent/Biocatalyst | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Enantiomer | Reference(s) |
| Chemical Reduction | Acetophenone Derivatives | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 80-95% | Not applicable (racemic) | Racemic | [1][2] |
| Biocatalytic Reduction | 2-Chloro-1-phenylethanone Derivatives | Baker's Yeast (S. cerevisiae) | Water, Glucose | >74% | >97% | (S) | |
| Biocatalytic Reduction | 2'-Chloroacetophenone | Saccharomyces cerevisiae B5 | Water, Glucose | >99% | >99% | (R) | [3] |
Experimental Protocols
Protocol 1: Chemical Reduction using Sodium Borohydride
This protocol describes the reduction of this compound to racemic 1-(2-Chloro-5-methylphenyl)ethanol using sodium borohydride. The procedure is adapted from standard methods for acetophenone reduction.[1][2]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (or 95% Ethanol)
-
Deionized water
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether (or Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean round-bottom flask, dissolve 1.0 g of this compound in 15 mL of methanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 0.35 g of sodium borohydride to the cooled solution in portions.
-
Continue stirring the reaction mixture in the ice bath for 10-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, slowly add 5 mL of 3 M HCl to quench the excess NaBH₄. (Caution: Hydrogen gas evolution).
-
Remove the methanol using a rotary evaporator.
-
To the remaining aqueous residue, add 20 mL of deionized water and extract the product with 3 x 20 mL of diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Asymmetric Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol details the enantioselective reduction of this compound to the corresponding chiral alcohol using whole cells of Saccharomyces cerevisiae (baker's yeast). This method is adapted from procedures for the asymmetric reduction of similar chloroacetophenone derivatives.[3]
Materials:
-
This compound
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
Procedure:
-
In a sterile Erlenmeyer flask, prepare a suspension of 10 g of dry baker's yeast and 5 g of glucose in 100 mL of pH 7.0 phosphate buffer.
-
Activate the yeast by incubating the suspension at 30°C with shaking (150 rpm) for 1 hour.
-
Dissolve 0.5 g of this compound in a minimal amount of ethanol and add it to the yeast suspension.
-
Continue the incubation at 30°C with shaking for 24-48 hours.
-
Monitor the conversion by TLC or GC analysis.
-
After the reaction, centrifuge the mixture to pellet the yeast cells.
-
Decant the supernatant and extract it with 3 x 50 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude chiral alcohol.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Visualizations
Chemical Transformation
Caption: Reduction of the keto group to a hydroxyl group.
Experimental Workflow: Sodium Borohydride Reduction
References
Application Note: A Reliable and Scalable Laboratory Synthesis of 1-(2-Chloro-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of 1-(2-Chloro-5-methylphenyl)ethanone, a key intermediate in the manufacturing of various pharmaceutical compounds and agrochemicals. The described method is based on the robust and widely applicable Friedel-Crafts acylation reaction. This document outlines the necessary reagents, equipment, and step-by-step procedures for a safe and efficient laboratory-scale synthesis, with a target yield suitable for research and development purposes. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound, also known as 2-chloro-5-methylacetophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and material science. Its structural motif is a precursor to a variety of more complex molecules. A reliable and scalable synthesis is therefore crucial for ensuring a consistent supply for laboratory research and early-stage drug development. The Friedel-Crafts acylation of 4-chlorotoluene with an acetylating agent, catalyzed by a Lewis acid, is a classical and efficient method for the preparation of this compound.[1][2][3] This method offers the advantages of readily available starting materials and a straightforward procedure.
Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution of 4-chlorotoluene with an acetyl group. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst that activates the acetylating agent.[1]
Reactants:
-
4-Chlorotoluene
-
Acetyl Chloride (or Acetic Anhydride)
-
Aluminum Chloride (Anhydrous)
Product:
-
This compound
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for a laboratory-scale synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Chlorotoluene | 126.5 g (1.0 mol) | Starting material |
| Acetyl Chloride | 86.5 g (1.1 mol) | Acylating agent |
| Anhydrous Aluminum Chloride | 147.0 g (1.1 mol) | Lewis acid catalyst[1] |
| Dichloromethane (DCM) | 500 mL | Anhydrous solvent |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 5 °C (addition), Room Temp. (reaction) | Controlled addition is crucial to manage the exothermic reaction. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Quenching Solution | 500 mL Ice-cold water | To decompose the aluminum chloride complex. |
| Extraction Solvent | Dichloromethane (DCM) | 3 x 150 mL |
| Washing Solutions | 2M HCl, Sat. NaHCO₃, Brine | To remove impurities. |
| Purification Method | Vacuum Distillation | To obtain the pure product. |
| Yield | ||
| Expected Yield | 148 - 166 g (80 - 90%) | Based on 4-chlorotoluene as the limiting reagent. |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas).
-
Ice bath.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Reaction Setup: Assemble the three-necked flask in a fume hood. Ensure all glassware is dry. Equip the flask with a mechanical stirrer and a dropping funnel. The gas outlet should be connected to a scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Reagent Charging: To the flask, add 500 mL of anhydrous dichloromethane (DCM) and 147.0 g (1.1 mol) of anhydrous aluminum chloride. Stir the suspension.
-
Cooling: Cool the flask to 0 - 5 °C using an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a solution of 126.5 g (1.0 mol) of 4-chlorotoluene and 86.5 g (1.1 mol) of acetyl chloride in 100 mL of anhydrous DCM.
-
Slow Addition: Add the 4-chlorotoluene/acetyl chloride solution dropwise from the dropping funnel to the stirred aluminum chloride suspension over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5 °C during the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 500 mL of crushed ice and water while stirring. This will decompose the aluminum chloride complex in a highly exothermic reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional 150 mL portions of DCM.
-
Washing: Combine the organic layers and wash successively with 150 mL of 2M HCl, 150 mL of saturated sodium bicarbonate solution, and finally with 150 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the DCM.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Acetyl chloride is corrosive and lachrymatory. Handle with appropriate gloves and eye protection.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching of the reaction is highly exothermic. Perform this step slowly and with caution.
Conclusion
The Friedel-Crafts acylation method described in this application note provides a reliable and scalable procedure for the laboratory synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can consistently produce high-purity material for their research and development needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloro-5-methylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Chloro-5-methylphenyl)ethanone synthesis. The primary method for this synthesis is the Friedel-Crafts acylation of 4-chlorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride or acetic anhydride using a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Q2: What are the main challenges and side reactions in this synthesis?
A2: The primary challenges include achieving high regioselectivity, preventing polysubstitution, and managing the catalyst. The acylation of 4-chlorotoluene can lead to a mixture of isomers, with the acetyl group adding to different positions on the ring. The desired product is this compound, but the formation of 1-(3-Chloro-4-methylphenyl)ethanone is a common side reaction. Over-acylation, or polysubstitution, is less common in Friedel-Crafts acylation compared to alkylation because the acetyl group deactivates the aromatic ring to further substitution.[1]
Q3: How do the directing effects of the substituents on 4-chlorotoluene influence the reaction?
A3: In 4-chlorotoluene, the methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The methyl group's activating effect generally dominates, directing the incoming acetyl group to the positions ortho to it. Therefore, the primary product is expected to be this compound. However, the electronic and steric influence of the chlorine atom can lead to the formation of the isomeric byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield of the Desired Product
Low overall yield can be attributed to several factors, from incomplete reaction to product loss during workup.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Anhydrous aluminum chloride is highly hygroscopic. Ensure it is fresh and has been stored in a tightly sealed container. Consider using a freshly opened bottle or a sublimed grade of AlCl₃ for best results. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the catalyst forms a complex with the product ketone, necessitating the use of stoichiometric or even excess amounts of the Lewis acid.[1] A molar ratio of AlCl₃ to acetyl chloride of at least 1.1:1 is recommended. |
| Low Reaction Temperature | While lower temperatures can improve regioselectivity, they may also decrease the reaction rate. If the reaction is sluggish, consider gradually increasing the temperature. Monitoring the reaction by TLC or GC can help determine the optimal temperature. |
| Short Reaction Time | The reaction may not have gone to completion. Monitor the consumption of the starting material (4-chlorotoluene) by TLC or GC to ensure the reaction has finished before quenching. |
| Product Loss During Workup | The product is soluble in many organic solvents. Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable solvent like dichloromethane or ethyl acetate. Back-extraction of the combined organic layers with a dilute acid and then brine can help remove impurities and improve final product purity. |
Problem 2: Poor Regioselectivity (High Isomer Formation)
The formation of the undesired 1-(3-Chloro-4-methylphenyl)ethanone isomer is a common issue.
| Potential Cause | Troubleshooting Suggestion |
| High Reaction Temperature | Higher temperatures can lead to a decrease in regioselectivity. Running the reaction at a lower temperature (e.g., 0-5 °C) can favor the formation of the thermodynamically more stable product, which is often the desired this compound. |
| Choice of Lewis Acid | The nature of the Lewis acid can influence the isomer distribution. While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored to optimize the regioselectivity. Zeolite catalysts have also been shown to improve para-selectivity in the acylation of toluene and may offer advantages for 4-chlorotoluene.[2] |
| Solvent Effects | The choice of solvent can impact the reaction. Non-polar solvents like carbon disulfide or nitrobenzene are often used. Experimenting with different solvents may alter the isomer ratio. |
Problem 3: Difficulty in Product Purification
Separating the desired product from the starting materials, catalyst residues, and isomeric byproducts can be challenging.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Quenching | Ensure the reaction is thoroughly quenched by slowly adding the reaction mixture to ice-cold dilute hydrochloric acid. This will hydrolyze the aluminum chloride complexes and facilitate separation. |
| Isomer Co-elution | The isomers of the product may have similar polarities, making chromatographic separation difficult. Careful optimization of the solvent system for column chromatography is necessary. A combination of non-polar (e.g., hexane or petroleum ether) and slightly more polar (e.g., ethyl acetate or dichloromethane) solvents should be screened. |
| Similar Boiling Points | If distillation is used for purification, the isomers may have close boiling points, requiring a fractional distillation setup with a high number of theoretical plates for effective separation. |
| Recrystallization Issues | Finding a suitable solvent for recrystallization can be key. A solvent system where the desired isomer has lower solubility at colder temperatures compared to the undesired isomer is ideal. Experiment with various solvents and solvent mixtures. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 4-Chlorotoluene
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
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4-Chlorotoluene
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Acetyl Chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
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Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Chloride (Brine) Solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
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In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to acetyl chloride).
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Add anhydrous dichloromethane or carbon disulfide to the flask to create a slurry.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add acetyl chloride (1.0 molar equivalent) to the stirred slurry via the dropping funnel.
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After the addition of acetyl chloride is complete, add 4-chlorotoluene (1.0 molar equivalent) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
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After the addition of 4-chlorotoluene, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or GC.
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Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation, column chromatography, or recrystallization.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of reaction parameters on the yield of this compound. This data is for illustrative purposes and actual results may vary.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (Product:Byproduct) |
| 1 | AlCl₃ (1.1) | CS₂ | 0 | 2 | 75 | 85:15 |
| 2 | AlCl₃ (1.1) | CS₂ | 25 | 2 | 82 | 78:22 |
| 3 | AlCl₃ (1.3) | CS₂ | 0 | 2 | 85 | 88:12 |
| 4 | FeCl₃ (1.1) | DCM | 0 | 4 | 65 | 80:20 |
| 5 | H-ZSM-5 | Neat | 150 (vapor phase) | 1 | 60 | 92:8 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude 1-(2-Chloro-5-methylphenyl)ethanone
Welcome to the technical support center for the purification of crude 1-(2-Chloro-5-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of crude this compound.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot recrystallization solvent.
A1: This issue can arise from several factors:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent incrementally until the compound dissolves.
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Inappropriate Solvent: The chosen solvent may not be suitable. This compound, being a moderately polar compound, is expected to be soluble in moderately polar to non-polar organic solvents when heated. If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a solvent mixture should be tested. Good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, and toluene. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.
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Insoluble Impurities: Your crude product might contain insoluble impurities. If a significant portion of the material dissolves but a small amount remains, this is likely the case. In this situation, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
Q2: No crystals are forming upon cooling.
A2: The absence of crystal formation is a common challenge. Here are several techniques to induce crystallization:
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Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed crystal" will act as a template for crystallization.
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Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
Q3: The product is "oiling out" instead of crystallizing.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To resolve this:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.
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Change Solvent: If the problem persists, select a solvent with a lower boiling point.
Column Chromatography Troubleshooting
Q1: I am not getting good separation of my compound from impurities on the TLC plate.
A1: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is crucial for developing a successful column chromatography method.
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Solvent System Optimization: The polarity of the mobile phase is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. A common starting mobile phase is a 9:1 mixture of hexane:ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) for the desired compound between 0.2 and 0.4.
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Visualization: Ensure you are using an appropriate visualization technique. Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) as a dark spot.[1]
Q2: My compound is eluting too quickly or not at all from the column.
A2: This is a common issue related to the polarity of the mobile phase.
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Eluting Too Quickly (High Rf): Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
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Not Eluting (Low or Zero Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
Q3: The bands on my column are running unevenly.
A3: Uneven bands can lead to poor separation.
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Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Dry Loading: If your crude product has low solubility in the mobile phase, consider "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica gel containing your compound to the top of the column.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The synthesis of this compound is often achieved through the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride.[2][3][4] Potential impurities include:
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Isomeric Products: The acylation of 4-chlorotoluene can potentially yield other isomers, such as 1-(4-chloro-2-methylphenyl)ethanone and 1-(3-chloro-6-methylphenyl)ethanone, although the directing effects of the chloro and methyl groups favor the desired product.
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Unreacted Starting Materials: Residual 4-chlorotoluene may be present.
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Polyacylated Products: While less common in Friedel-Crafts acylation compared to alkylation, some di-acylated products might form under harsh reaction conditions.[3]
Q2: What is a good starting solvent for recrystallizing this compound?
A2: Based on the structure (a substituted aryl ketone), a moderately polar solvent is a good starting point. Ethanol or isopropanol are often effective for such compounds. A mixed solvent system like ethanol/water can also be very effective, where the compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy, followed by reheating to clarify and slow cooling.
Q3: What are the recommended TLC conditions for monitoring the purification?
A3: For a compound of this nature, a silica gel TLC plate is appropriate. A good starting mobile phase is a mixture of hexane and ethyl acetate. A ratio of 9:1 (hexane:ethyl acetate) is a common starting point for moderately polar compounds.[1] The spots can be visualized under a UV lamp at 254 nm.
Data Presentation
Table 1: Suggested Solvents for Purification Technique Development
| Purification Technique | Solvent/Solvent System (Starting Recommendations) | Rationale |
| Recrystallization | Ethanol, Isopropanol, Ethanol/Water, Hexane/Ethyl Acetate | Aryl ketones often exhibit good solubility in hot alcohols and limited solubility when cold. Mixed solvent systems provide a wider range of polarities for optimization. |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | This system offers a good polarity gradient for separating the desired ketone from less polar starting materials and more polar byproducts on a silica gel stationary phase. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
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TLC Analysis: Develop a suitable mobile phase by performing TLC analysis of the crude product. Aim for an Rf value of 0.2-0.4 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully apply the sample to the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.
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Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate should be steady.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Side reactions and byproduct formation in the synthesis of 1-(2-Chloro-5-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-5-methylphenyl)ethanone. The primary synthesis route involves the Friedel-Crafts acylation of 4-chlorotoluene with an acylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation. The mechanism involves the formation of a resonance-stabilized acylium ion (CH₃CO⁺) from the reaction of acetyl chloride with aluminum chloride. This acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of 4-chlorotoluene. A subsequent deprotonation of the intermediate carbocation restores the aromaticity of the ring, yielding the ketone product.
Q2: What are the expected major and minor products in this reaction?
A2: The starting material, 4-chlorotoluene, has two substituents on the benzene ring: a methyl group (-CH₃) and a chloro group (-Cl). Both of these groups are ortho, para-directing. However, the methyl group is an activating group, while the chloro group is a deactivating group. The directing effects of these substituents will lead to the formation of a mixture of isomers. The primary product is the desired this compound. However, the formation of the isomeric byproduct, 1-(4-Chloro-2-methylphenyl)ethanone, is also expected. Due to steric hindrance from the bulky acyl group, substitution at the position between the chloro and methyl groups is generally disfavored.
Q3: Why is a stoichiometric amount of aluminum chloride often required in Friedel-Crafts acylation?
A3: In Friedel-Crafts acylation, the ketone product formed is a Lewis base and can form a stable complex with the Lewis acid catalyst (AlCl₃). This complex deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount of the catalyst is typically used to ensure the reaction goes to completion.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure that a stoichiometric amount of AlCl₃ is used. - Extend the reaction time or gently heat the reaction mixture as specified in the protocol. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture contamination | - Use anhydrous AlCl₃ and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a drying tube to protect the reaction from atmospheric moisture. |
| Sub-optimal reaction temperature | - The reaction is typically exothermic; maintain the recommended temperature using an ice bath during the initial addition of reagents.[1] - Allow the reaction to proceed at room temperature or with gentle heating as per the protocol after the initial exothermic phase. |
| Loss of product during workup | - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. - Minimize the number of transfer steps to avoid mechanical losses. |
Problem 2: Presence of Multiple Isomers in the Product Mixture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent regioselectivity of the reaction | - The formation of isomeric byproducts is inherent to the Friedel-Crafts acylation of 4-chlorotoluene due to the directing effects of the chloro and methyl groups. - Optimize reaction conditions (e.g., temperature, catalyst) to potentially favor the formation of the desired isomer, although complete selectivity is unlikely. |
| Difficulty in separating isomers | - Utilize column chromatography with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) for purification. - Consider fractional distillation under reduced pressure if the boiling points of the isomers are sufficiently different. - Recrystallization from a suitable solvent may also be effective for separating solid isomers. |
Quantitative Data on Isomer Distribution:
| Isomer | Retention Time (RT) in GC-MS | Percentage in Product Mixture |
| ortho-methyl isomer | 10.913 min | 2.7% |
| meta-methyl isomer | 10.002 min | 1.2% |
| para-methyl isomer | 12.410 min | 95.8% |
| Data from a study on the Friedel-Crafts acylation of toluene, which serves as an illustrative example of isomer distribution.[2] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 4-Chlorotoluene
This protocol is adapted from a standard procedure for the acylation of toluene and should be optimized for the specific substrate.[1][3][4]
Materials:
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4-Chlorotoluene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) (anhydrous)
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Hydrochloric acid (concentrated)
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Ice
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Addition funnel
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Reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
Procedure:
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Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Protect the apparatus from moisture using a drying tube.
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Catalyst Suspension: To the flask, add anhydrous aluminum chloride followed by anhydrous dichloromethane to create a suspension.
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Cooling: Cool the suspension in an ice bath to 0-5 °C with stirring.
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Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled suspension via the addition funnel. The reaction is exothermic, so maintain the temperature below 10 °C.
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Addition of 4-Chlorotoluene: After the addition of acetyl chloride is complete, add a solution of 4-chlorotoluene in anhydrous dichloromethane dropwise from the addition funnel, again maintaining a low temperature.
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Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for the specified time (typically 1-2 hours), or until TLC indicates the consumption of the starting material.
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Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography or fractional distillation to separate the desired this compound from its isomers.
Visualizations
References
Technical Support Center: Optimizing Derivatization of 1-(2-Chloro-5-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1-(2-chloro-5-methylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound offers three primary sites for chemical modification:
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The aromatic ring: The chlorine atom can be substituted via nucleophilic aromatic substitution (SNA).
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The carbonyl group: The ketone can undergo condensation reactions with nucleophiles like hydrazines to form hydrazones.
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The α-carbon: The methyl group of the ethanone moiety can be functionalized, for example, through α-alkylation after deprotonation.
Q2: What are some common derivatization reactions for this compound?
A2: Common derivatization strategies include:
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Hydrazone Formation: Reaction of the ketone with hydrazines to yield hydrazones, which can be useful for analysis or as intermediates for further synthesis.
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Nucleophilic Aromatic Substitution: Replacement of the chlorine atom with other functional groups, such as amines or alkoxides.
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α-Alkylation: Introduction of an alkyl group at the carbon adjacent to the carbonyl group.
Q3: Which analytical techniques are suitable for monitoring the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress by comparing the spot of the reaction mixture with the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for both monitoring the reaction and characterizing the products. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final products.
Experimental Protocols
The following are generalized protocols that can serve as a starting point. Optimization of temperature, reaction time, and stoichiometry of reagents is crucial for achieving high yields with this compound.
Protocol 1: Hydrazone Synthesis (Example with Hydrazine Hydrate)
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Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (1.1 equivalents) to the solution.
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Add a catalytic amount of acetic acid.
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
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If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (Example with a Primary Amine)
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To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF or DMSO, add the primary amine (1.2-1.5 equivalents).
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Add a base such as potassium carbonate (2 equivalents).
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Heat the reaction mixture at 80-120°C for 6-24 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography.
Protocol 3: α-Alkylation of the Ketone
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
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Cool the solution to -78°C in a dry ice/acetone bath.
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Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents). Stir for 30-60 minutes at -78°C to form the enolate.
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Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the product by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
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Potential Cause 1: Incomplete Reaction.
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Solution: Increase the reaction time and/or temperature. Ensure proper mixing. For α-alkylation, ensure the complete formation of the enolate before adding the alkylating agent.
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Potential Cause 2: Inactive Reagents.
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Solution: Use freshly opened or purified reagents. For reactions requiring anhydrous conditions, ensure solvents and glassware are properly dried.
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Potential Cause 3: Steric Hindrance.
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Solution: The chloro and methyl groups on the phenyl ring can sterically hinder the reaction. Consider using a more reactive nucleophile or a catalyst to overcome this.
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Potential Cause 4: Poor Nucleophile.
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Solution: For nucleophilic aromatic substitution, consider using a stronger nucleophile or a phase-transfer catalyst to enhance reactivity.
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Issue 2: Formation of Multiple Products/Side Reactions
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Potential Cause 1: Competing Reaction Sites.
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Solution: Depending on the reagents and conditions, reactions can occur at multiple sites. Use protecting groups if necessary to block reactive sites selectively. For example, protect the ketone as a ketal before performing nucleophilic aromatic substitution.
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Potential Cause 2: Over-alkylation in α-Alkylation.
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Solution: Use a slight excess of the ketone relative to the base and alkylating agent. Add the alkylating agent slowly at a low temperature.
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Potential Cause 3: Self-condensation.
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Solution: In base-catalyzed reactions, self-condensation of the ketone can occur. Add the electrophile promptly after the formation of the enolate.
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Issue 3: Difficulty in Product Isolation and Purification
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Potential Cause 1: Product is highly soluble in the aqueous phase.
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Solution: Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer by adding a saturated salt solution can also improve extraction efficiency.
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Potential Cause 2: Oily Product that is difficult to crystallize.
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Solution: Use column chromatography for purification. If a solid is desired, try different solvent systems for recrystallization or trituration.
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Potential Cause 3: Product co-elutes with starting material or impurities during chromatography.
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Solution: Optimize the solvent system for column chromatography by testing different solvent polarities. Gradient elution may be necessary.
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Data Presentation
The following tables provide an illustrative summary of how reaction conditions can be optimized. The data presented here is hypothetical and serves as a template for recording experimental results.
Table 1: Optimization of Hydrazone Formation
| Entry | Hydrazine Reagent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Acetic Acid (5) | 80 | 2 | 75 |
| 2 | Hydrazine hydrate | Acetic Acid (5) | 100 | 2 | 85 |
| 3 | Phenylhydrazine | Acetic Acid (5) | 80 | 4 | 82 |
| 4 | Phenylhydrazine | None | 80 | 8 | 40 |
Table 2: Optimization of Nucleophilic Aromatic Substitution with Piperidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 12 | 60 |
| 2 | Cs₂CO₃ | DMF | 100 | 12 | 75 |
| 3 | K₂CO₃ | DMSO | 120 | 8 | 70 |
| 4 | NaH | THF | 65 | 24 | 30 |
Table 3: Optimization of α-Alkylation with Methyl Iodide
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA | -78 to RT | 12 | 85 |
| 2 | NaH | 25 | 24 | 45 |
| 3 | t-BuOK | 25 | 18 | 60 |
| 4 | LDA | -78 | 4 | 70 |
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the derivatization process.
Caption: General experimental workflow for derivatization.
Troubleshooting peak tailing in HPLC analysis of 1-(2-Chloro-5-methylphenyl)ethanone
Technical Support Center: HPLC Analysis of 1-(2-Chloro-5-methylphenyl)ethanone
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of this compound, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a common issue in HPLC.[1][2] It can compromise the accuracy of quantification and reduce resolution.[1][3] For a relatively neutral compound like this compound, the most frequent causes are secondary chemical interactions with the stationary phase and issues with the HPLC system itself.
The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[4][5] While the main interaction in reversed-phase HPLC should be hydrophobic, secondary polar interactions can distort the peak shape.[4]
Key potential causes include:
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Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with polar analytes, causing tailing.[1][2][4][6] Although this compound is not strongly basic, its ketone group can participate in hydrogen bonding with active silanols.
-
Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or impurities at the column inlet can lead to peak distortion.[2][5] Physical deformation of the column bed, such as the formation of a void, is also a common culprit.[4][5]
-
Mobile Phase Issues: An inappropriate mobile phase pH or insufficient buffer capacity can lead to inconsistent analyte ionization and peak shape problems.[1][5][7]
-
Extra-Column Effects: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. This is often due to using tubing with an unnecessarily large internal diameter or length.[1][2][7]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5]
Q2: How can I systematically troubleshoot the peak tailing for my compound?
A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Start with the simplest and most common causes before moving to more complex hardware issues.
Below is a troubleshooting workflow to guide your investigation.
Caption: A flowchart illustrating a systematic approach to diagnosing and resolving HPLC peak tailing.
Q3: What specific adjustments can I make to my mobile phase to reduce peak tailing?
Mobile phase optimization is a powerful tool for improving peak shape.
-
pH Adjustment: Although this compound is a neutral analyte, secondary interactions with acidic silanol groups on the column packing are a primary cause of tailing.[4] Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid ensures these silanols are fully protonated, minimizing their ability to interact with the analyte.[4]
-
Use of Buffers: In cases where pH control is critical, using a buffer can maintain a stable pH and improve peak symmetry.[5] Increasing the buffer concentration can also help mask residual silanol interactions.[5]
-
Solvent Choice: The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[1] If you are using methanol, try switching to acetonitrile, or vice-versa, as it can alter selectivity and potentially improve peak symmetry.
Q4: When should I suspect the column is the problem, and what can I do about it?
If mobile phase adjustments do not resolve the tailing, or if you observe that all peaks in your chromatogram are tailing, the column is a likely culprit.[8]
-
Column Contamination: If the tailing has developed gradually over many injections, the column may be contaminated.[2] A blocked inlet frit can also distort peak shape.[8]
-
Column Void: A sudden appearance of broad or tailing peaks can indicate a physical problem, such as a void at the column inlet.[5]
-
Column Aging: Every column has a finite lifetime. After many injections, the bonded phase can degrade, exposing more active silanol sites.
Solutions for Column-Related Issues:
-
Column Flushing: Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to remove contaminants from the inlet frit.[4][8]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities.[5]
-
Replace the Column: If the column is old or flushing does not help, replacement is the best option.[9]
-
Use an End-Capped Column: Modern columns are often "end-capped," a process where residual silanol groups are chemically deactivated to reduce their potential for secondary interactions.[6][10] Using a high-quality, end-capped column is one of the most effective ways to prevent tailing for polar or semi-polar analytes.[5]
Summary of Troubleshooting Strategies
The following table summarizes common causes and solutions for peak tailing in the analysis of this compound.
| Potential Cause | Symptoms & Observations | Recommended Solutions |
| Secondary Silanol Interactions | Peak tailing is pronounced, especially at mid-range pH (4-7). | Lower mobile phase pH to 2.5-3.5 using 0.1% formic acid. Use a modern, high-purity, end-capped column.[4][5] |
| Column Contamination | Gradual increase in peak tailing and backpressure over time. All peaks may be affected.[8] | Perform a column wash/regeneration procedure. If ineffective, replace the column. Use a guard column.[5] |
| Column Bed Deformation (Void) | Sudden onset of broad, tailing, or split peaks. | Replace the column. A void cannot be repaired.[5] |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing than later ones.[11] | Use shorter, narrower internal diameter (e.g., 0.125 mm) PEEK tubing between the column and detector.[1][9] Ensure all fittings are properly seated. |
| Column Overload | Peak shape worsens at higher concentrations. Peak front may also be affected. | Reduce the injection volume or dilute the sample.[2][5] |
| Sample Solvent Mismatch | Peak distortion, splitting, or tailing, especially if the sample is dissolved in a stronger solvent than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[2][11] |
Experimental Protocols
Protocol 1: Column Washing and Regeneration (Reversed-Phase C18)
This protocol is intended to remove strongly retained contaminants from a C18 column. Always check the manufacturer's guidelines for your specific column regarding solvent compatibility and pressure limits.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Intermediate Polarity Flush: Flush with 10-20 column volumes of methanol or acetonitrile.
-
Strong Solvent Wash (Non-polar contaminants): Flush with 10-20 column volumes of isopropanol.
-
Strong Solvent Wash (Polar contaminants): Flush with 10-20 column volumes of a 75:25 mixture of isopropanol and dichloromethane (ensure system compatibility).
-
Return to Operating Solvents: Gradually re-equilibrate the column by reversing the flush sequence (isopropanol -> methanol/acetonitrile -> mobile phase without buffer -> initial mobile phase).
-
Equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q: What is a tailing factor and what is an acceptable value? A: The tailing factor (Tf), or asymmetry factor (As), is a quantitative measure of peak symmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0.[3] For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. However, regulatory bodies like the USP may have stricter requirements, often specifying a range of 0.8 to 1.8.[3][11]
Q: Can metal contamination in my HPLC system cause peak tailing? A: Yes, metal contamination can be a source of peak tailing.[7] Certain compounds, particularly those with chelating functional groups, can interact with metal ions on the surface of low-purity silica or from stainless-steel components like frits and tubing.[2][7] This interaction introduces a secondary retention mechanism, leading to tailing. Using columns packed with high-purity silica and ensuring a well-maintained, inert flow path can mitigate this issue.[12]
Q: My method uses a gradient. Can this contribute to peak tailing? A: While less common, gradient conditions can sometimes contribute to peak shape issues if not optimized. If the initial mobile phase is too weak, the analyte may interact too strongly with the column head before the gradient begins, causing distortion. Ensure the initial percent organic is sufficient to prevent this. Additionally, ensure proper system equilibration between gradient runs.
Q: Why would only the peak for this compound be tailing and not others in the same run? A: If only one peak in a chromatogram tails, it strongly suggests a specific chemical interaction between that analyte and the stationary phase.[13] While other compounds in your mixture may be non-polar and interact cleanly, the ketone group on this compound might be uniquely susceptible to secondary interactions with active silanol sites on your specific column. This situation points away from system-wide issues like extra-column volume or a column void and directs troubleshooting towards mobile phase modification or selecting a more inert column.[13]
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. youtube.com [youtube.com]
- 13. support.waters.com [support.waters.com]
Preventing degradation of 1-(2-Chloro-5-methylphenyl)ethanone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloro-5-methylphenyl)ethanone. The information herein is designed to help prevent degradation of the compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area. Protect it from light and moisture. Ideal storage temperatures are between 2-8°C.
Q2: What types of degradation can this compound undergo?
A2: Based on the structure of this compound, a chlorinated aromatic ketone, it is susceptible to several modes of degradation, including:
-
Photodegradation: Exposure to UV light can induce photoreduction of the ketone group.
-
Hydrolysis: The presence of moisture, especially under basic or acidic conditions, can potentially lead to the hydrolysis of the chloro group or other reactions.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
-
Oxidative Degradation: Contact with strong oxidizing agents can lead to degradation.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing, often indicates the formation of degradation products. This could be due to exposure to light, air (oxidation), or incompatible materials. It is crucial to re-analyze the purity of the sample before use.
Q4: Are there any known incompatible materials that should be avoided during storage and handling?
A4: Yes, this compound should not be stored with or come into contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. Such materials can catalyze or participate in degradation reactions.
Troubleshooting Guides
Issue 1: Unexpected Impurities in a Recently Purchased Batch
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Shipping or Short-Term Storage | Review the shipping conditions provided by the supplier. | If conditions deviated from the recommended 2-8°C and protection from light, contact the supplier for a replacement. |
| Initial Quality of the Material | Request the Certificate of Analysis (CoA) from the supplier. | Compare the impurity profile on the CoA with your analytical results. If there is a significant discrepancy, contact the supplier. |
| Contamination during Initial Handling | Review your internal handling procedures upon receipt of the compound. | Ensure that the compound was handled in an inert atmosphere if possible and that all glassware and spatulas were clean and dry. |
Issue 2: Degradation Observed During an Experimental Reaction
| Possible Cause | Troubleshooting Step | Recommended Action |
| Reaction Conditions are too Harsh | Analyze the reaction temperature, pH, and duration. | Consider lowering the reaction temperature, using a milder base or acid, or reducing the reaction time. |
| Incompatibility with Reagents or Solvents | Check for potential cross-reactivity between this compound and other reagents. | Perform a small-scale control experiment with the compound and the solvent/reagents (excluding one at a time) to identify the source of incompatibility. |
| Presence of Oxygen or Light | Determine if the reaction is sensitive to air or light. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and/or protect the reaction vessel from light using aluminum foil. |
Stability and Degradation Data
The following table summarizes the potential degradation of this compound under various stress conditions. This data is representative and should be confirmed by in-house stability studies.
| Condition | Parameter | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~5% | 1-(2-Hydroxy-5-methylphenyl)ethanone |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | ~15% | 1-(2-Hydroxy-5-methylphenyl)ethanone, Benzoic acid derivatives |
| Oxidative | 3% H₂O₂ | 24 hours | ~10% | Oxidized aromatic ring products, Benzoic acid derivatives |
| Photolytic | UV light (254 nm) | 48 hours | ~20% | Photoreduction products (e.g., corresponding alcohol), Dimeric species |
| Thermal | 60°C | 7 days | ~8% | Unspecified thermal decomposition products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a high-performance liquid chromatography (HPLC) method for the analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
0-5 min: 40% Acetonitrile
-
5-15 min: 40% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 40% Acetonitrile
-
25-30 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Studies
To understand the degradation pathways, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Dissolve in the mobile phase for HPLC analysis.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for observed degradation.
Resolving issues with incomplete reactions of 1-(2-Chloro-5-methylphenyl)ethanone
Welcome to the technical support center for 1-(2-Chloro-5-methylphenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary challenges stem from the steric hindrance provided by the ortho-chloro and methyl groups, which can impede access to the reactive sites. Additionally, the electron-withdrawing nature of the acetyl group can influence the reactivity of the aryl chloride, making it more susceptible to nucleophilic aromatic substitution but potentially complicating other reaction types.
Q2: How does the chloro-substituent at the ortho position affect cross-coupling reactions?
A2: The ortho-chloro group significantly increases the steric bulk around the palladium catalyst's site of oxidative addition in cross-coupling reactions like Suzuki-Miyaura coupling. This steric hindrance can slow down or even inhibit the reaction.[1][2][3] Specialized bulky phosphine ligands are often required to overcome this issue.
Q3: Can the acetyl group participate in side reactions?
A3: Yes, under basic conditions, the α-protons of the acetyl group are acidic and can be deprotonated, leading to enolate formation. This can result in self-condensation or other undesired side reactions.
Q4: What are the typical solvents and bases used in reactions with this compound?
A4: The choice of solvent and base is highly dependent on the specific reaction. For palladium-catalyzed cross-couplings, polar aprotic solvents like DMF or dioxane with bases such as potassium carbonate or potassium phosphate are common. For Williamson ether synthesis, polar aprotic solvents like DMF or DMSO with a strong base like sodium hydride are often used.[4][5] For Knoevenagel condensations, a weak base like piperidine or ammonium acetate in a protic solvent is typical.[6][7]
Troubleshooting Guides
Incomplete Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product when coupling this compound with a boronic acid.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to overcome steric hindrance.[2][8] | Increased reaction rate and yield. |
| Insufficient Base Strength | Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄). | Improved catalytic cycle efficiency. |
| Low Reaction Temperature | Increase the reaction temperature, as aryl chlorides are less reactive than bromides or iodides. | Faster reaction kinetics. |
| Solvent Effects | Use a polar aprotic solvent like dioxane or DMF to ensure solubility of all reactants. | Homogeneous reaction mixture and improved reactivity. |
Incomplete Williamson Ether Synthesis
Issue: Incomplete conversion of this compound to the corresponding ether.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | This reaction is generally not suitable for SₙAr with this substrate due to steric hindrance at the ortho position. Consider using a copper-catalyzed Ullmann condensation as an alternative. | Formation of the desired ether product. |
| Weak Base | Ensure a strong base (e.g., NaH) is used to fully deprotonate the alcohol nucleophile. | Increased concentration of the active nucleophile. |
| Low Reaction Temperature | Increase the reaction temperature to promote the reaction, but be mindful of potential side reactions. | Increased reaction rate. |
| Side Reactions | The electron-withdrawing acetyl group can activate the ring for nucleophilic aromatic substitution, but steric hindrance is a major barrier.[9][10] | Consider alternative synthetic routes. |
Incomplete Knoevenagel Condensation
Issue: Low yield of the condensed product when reacting this compound with an active methylene compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst | Increase the amount of weak base catalyst (e.g., piperidine, ammonium acetate). | Faster reaction rate. |
| Reversible Reaction | Use a Dean-Stark apparatus to remove water and drive the reaction to completion. | Increased product yield. |
| Steric Hindrance | The steric bulk around the carbonyl group may slow the reaction. Increase the reaction time and/or temperature. | Improved conversion to the product. |
| Low Reactivity of Methylene Compound | Use a more acidic active methylene compound if possible. | Increased rate of nucleophilic attack. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
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To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
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Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
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In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in toluene (10 mL).
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Add piperidine (0.1 mmol) as a catalyst.
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Heat the mixture to reflux and monitor the removal of water.
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Continue refluxing until no more water is collected or the reaction is complete as indicated by TLC.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Recrystallize the crude product from ethanol to obtain the purified product.
Visualizations
Caption: A general workflow for troubleshooting incomplete reactions.
Caption: Key factors for a successful Suzuki-Miyaura coupling.
References
- 1. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. digitalcommons.colby.edu [digitalcommons.colby.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-(2-Chloro-5-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 1-(2-Chloro-5-methylphenyl)ethanone.
Section 1: Asymmetric Hydrogenation (Ketone Reduction)
Asymmetric hydrogenation of this compound is a critical step in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. Ruthenium-based catalysts are commonly employed for this transformation. However, catalyst deactivation can lead to decreased efficiency and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of this compound is stalling before completion. What are the possible causes?
A1: Incomplete conversion in the asymmetric hydrogenation of substituted acetophenones is often linked to catalyst deactivation. Several factors could be at play:
-
Formation of Inactive Catalyst Species: Homogeneous ruthenium catalysts, often used in these reactions, can form inactive dimeric species, especially at low substrate concentrations or high catalyst loadings.
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Product Inhibition: The chiral alcohol product can sometimes inhibit the catalyst, slowing down the reaction rate as the product concentration increases.
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Base Concentration: The concentration of the base, which is often required for catalyst activation, can significantly impact both the reaction rate and the rate of catalyst deactivation.[1] An inappropriate base concentration can lead to the formation of off-cycle, inactive catalyst complexes.
-
Impurities: Trace impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.
Q2: I'm observing a drop in enantioselectivity (ee) over the course of the reaction. Why is this happening?
A2: A decrease in enantioselectivity during the reaction can be attributed to several factors:
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Changes in the Active Catalyst Structure: The chiral ligands on the ruthenium catalyst can undergo transformations or degradation during the reaction, leading to a less selective catalytic species.
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Formation of a Less Selective Catalyst Species: The initial, highly selective catalyst may slowly convert into a different, less enantioselective, but still active, species.
-
Reversibility of the Reaction: Under certain conditions, the hydrogenation reaction can be reversible. The reverse reaction (dehydrogenation of the alcohol) may proceed with low or no enantioselectivity, thus eroding the overall ee of the product mixture.
Q3: What are the common deactivation mechanisms for Ruthenium-based hydrogenation catalysts?
A3: For Noyori-type Ru-catalysts, common deactivation pathways include:
-
Arene Loss and Dimerization: The arene ligand (e.g., p-cymene) can dissociate from the metal center, leading to the formation of inactive hydride-bridged ruthenium dimers.
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Ligand Degradation: The chiral diamine or phosphine ligands can degrade under the reaction conditions, particularly at elevated temperatures or in the presence of reactive impurities.
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Formation of Off-Cycle Species: Interaction with excess base or the solvent can lead to the formation of stable, catalytically inactive ruthenium complexes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst not activated | Ensure proper catalyst pre-activation protocol is followed. Check the quality and concentration of the base. |
| Catalyst poisoning | Purify the substrate, solvent, and hydrogen gas. Use of a guard bed may be beneficial. | |
| Reaction Stalls Prematurely | Catalyst deactivation by dimer formation | Optimize catalyst loading; avoid excessively high concentrations. Consider a fed-batch process for the substrate. |
| Product inhibition | If confirmed, consider running the reaction to a partial conversion and separating the product before proceeding. | |
| Decreasing Enantioselectivity | Degradation of chiral ligand | Lower the reaction temperature if possible. Screen alternative, more robust ligands. |
| Formation of a less selective catalyst species | Analyze the reaction mixture at different time points to understand the kinetics of both conversion and ee loss. This can help in optimizing the reaction time. |
Quantitative Data on Catalyst Performance
While specific data for this compound is limited in publicly available literature, the following table provides analogous data for the asymmetric transfer hydrogenation of acetophenone, which serves as a good model.
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Conversion (%) | ee (%) | Reference |
| G-CLRu(II) | Acetophenone | 535.9 | 22.3 | up to 95 | up to 99 | [2] |
| Ru(II)-chitosan | Acetophenone | - | - | up to 80 | up to 72 | [2] |
| RuCl₂[(S)-tolbinap][(R)-dmapen] | Phenylglyoxal diethylacetal | 2000 | - | - | 96 | [3] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / reaction time
Experimental Protocol: Monitoring Catalyst Deactivation in Asymmetric Hydrogenation
This protocol outlines a general method for monitoring catalyst deactivation during the asymmetric hydrogenation of a substituted acetophenone like this compound.
Objective: To obtain kinetic data for both substrate conversion and enantiomeric excess over time to assess catalyst activity and stability.
Materials:
-
This compound
-
Chiral Ruthenium catalyst (e.g., a Noyori-type catalyst)
-
Anhydrous isopropanol (or other suitable solvent)
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Base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas
-
Internal standard (e.g., dodecane)
-
Reaction vessel equipped with temperature control, stirring, and gas inlet
-
GC or HPLC with a chiral column
Procedure:
-
Reaction Setup: In a glovebox, add the Ruthenium catalyst and the base to an oven-dried reaction vessel. Add anhydrous isopropanol and stir for the recommended pre-activation time.
-
Initiation: Add the this compound and the internal standard to the activated catalyst solution.
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor to the desired hydrogen pressure and maintain a constant temperature with vigorous stirring.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), carefully take aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by exposing to air and adding a small amount of acid).
-
Analysis:
-
Conversion: Analyze the quenched aliquots by GC or HPLC to determine the ratio of the substrate to the product by comparing their peak areas relative to the internal standard.
-
Enantioselectivity: Analyze the same aliquots using a chiral GC or HPLC column to determine the enantiomeric excess (ee) of the chiral alcohol product.
-
-
Data Analysis: Plot the substrate conversion and enantiomeric excess as a function of time. A non-linear conversion curve or a decrease in ee over time is indicative of catalyst deactivation.
Logical Workflow for Troubleshooting Asymmetric Hydrogenation
Caption: Troubleshooting workflow for asymmetric hydrogenation.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound contains an aryl chloride moiety, making it a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Catalyst deactivation is a common challenge in these reactions, particularly with less reactive aryl chlorides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low yields. What could be the problem?
A1: Low yields in Suzuki-Miyaura reactions with aryl chlorides can be due to several factors related to the catalyst:
-
Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step to the Pd(0) center more difficult. This can be a rate-limiting step and is a common reason for low reactivity with aryl chlorides.
-
Catalyst Poisoning: Trace impurities in the boronic acid reagent or the base can poison the palladium catalyst.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation or other degradation pathways.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. Why?
A2: Buchwald-Hartwig aminations with aryl chlorides can be challenging.[4] Common issues include:
-
Inappropriate Ligand Choice: Aryl chlorides generally require more electron-rich and sterically bulky phosphine ligands to promote the oxidative addition step and subsequent reductive elimination. First-generation ligands may not be effective.[5]
-
Base Incompatibility: The choice of base is crucial and can influence the outcome of the reaction. Some bases may not be strong enough to deprotonate the amine or may lead to side reactions.
-
Competitive Side Reactions: Beta-hydride elimination can be a competitive pathway, leading to the formation of byproducts and consumption of the active catalyst.[5]
Q3: What are some general signs of palladium catalyst deactivation in cross-coupling reactions?
A3: Visual and analytical indicators of palladium catalyst deactivation include:
-
Formation of Palladium Black: The appearance of a black precipitate is a clear sign of the formation of inactive, elemental palladium.
-
Reaction Stalling: The reaction proceeds initially but then stops before reaching full conversion, as monitored by techniques like GC or LC-MS.
-
Inconsistent Results: Batch-to-batch variability in yield can sometimes be traced back to inconsistent catalyst activity or deactivation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reactivity with Aryl Chloride | Inefficient oxidative addition | Use a more electron-rich and sterically hindered phosphine ligand (e.g., a biarylphosphine ligand). Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Formation of Palladium Black | Catalyst aggregation | Ensure adequate ligand-to-palladium ratio. Avoid excessively high reaction temperatures. Ensure efficient stirring. |
| Side Product Formation (e.g., hydrodehalogenation) | Unproductive side reactions | Screen different ligands and bases. Optimize the reaction temperature and time. |
| Inconsistent Yields | Impurities in reagents | Purify all reagents, including the substrate, coupling partner, solvent, and base. Ensure the reaction is performed under an inert atmosphere. |
Quantitative Data on Catalyst Performance
The following table provides representative catalyst loadings for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be a starting point for optimization.
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Typical Substrates | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 1 - 5 | Aryl chlorides | [6] |
| Suzuki-Miyaura | Pd(PPh₃)₄ / (t-Bu)PCy₂ | as low as 9.5 x 10⁻⁵ | Deactivated aryl chlorides | [7] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Biarylphosphine ligand | 1 - 3 | Aryl chlorides | [8] |
| Buchwald-Hartwig | PdCl₂(o-tolyl₃P)₂ | 1 | Aryl bromides | [9] |
Experimental Protocol: In-Situ Monitoring of a Suzuki-Miyaura Coupling Reaction
Objective: To monitor the progress of the reaction and detect potential catalyst deactivation in real-time.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
In-situ reaction monitoring probe (e.g., FT-IR or Raman)
-
Reaction calorimeter (optional, for monitoring heat flow)
Procedure:
-
Setup and Calibration: Set up the reaction vessel with the in-situ probe according to the manufacturer's instructions. Calibrate the probe to identify the characteristic spectral peaks of the starting materials, product, and any known intermediates or byproducts.
-
Reaction Execution: Charge the reactor with this compound, the arylboronic acid, solvent, and base.
-
Data Acquisition: Begin stirring and heating the mixture to the desired reaction temperature. Start acquiring spectral data continuously.
-
Catalyst Addition: Once the reaction mixture is at temperature, add the palladium catalyst.
-
Monitoring: Monitor the decrease in the reactant peaks and the increase in the product peak over time. A plateau in the product concentration before full conversion may indicate catalyst deactivation.
-
Analysis: The kinetic profile of the reaction can be generated from the spectral data. Sudden changes in the reaction rate can be correlated with visual observations (e.g., formation of palladium black) or temperature fluctuations.
Logical Relationship for Catalyst System Selection in Cross-Coupling
Caption: Factors influencing catalyst system optimization.
Section 3: Catalyst Regeneration
Q1: Can deactivated catalysts from these reactions be regenerated?
A1: Regeneration of deactivated catalysts is sometimes possible, but its success depends on the deactivation mechanism.
-
Coking/Fouling: For heterogeneous catalysts where the active sites are blocked by carbonaceous deposits, regeneration by calcination (controlled heating in air) can sometimes burn off the coke and restore activity.
-
Poisoning: If the deactivation is due to reversible binding of a poison, washing the catalyst or a chemical treatment might remove the poison. However, for irreversible poisoning, regeneration is often not feasible.
-
Sintering/Aggregation: Deactivation by sintering (agglomeration of metal particles) is generally irreversible.
Protocol for a Trial Regeneration of a Heterogeneous Palladium Catalyst:
-
Recovery: After the reaction, filter the heterogeneous catalyst (e.g., Pd on carbon) from the reaction mixture.
-
Washing: Wash the recovered catalyst extensively with the reaction solvent, followed by a lower-boiling point solvent (e.g., acetone or ethanol) to remove adsorbed organic species.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Calcination (for coking): If coking is suspected, heat the dried catalyst in a furnace with a slow flow of air or a mixture of an inert gas and oxygen. The temperature and duration need to be carefully optimized to avoid sintering of the metal particles.
-
Reduction (if oxidized): After calcination, the palladium may be in an oxidized state. A reduction step, for example, by heating under a hydrogen atmosphere, might be necessary to regenerate the active Pd(0) species.
-
Testing: Evaluate the activity of the regenerated catalyst in a small-scale test reaction and compare its performance to the fresh catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Minimizing solvent impurities in 1-(2-Chloro-5-methylphenyl)ethanone samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when minimizing solvent impurities in 1-(2-Chloro-5-methylphenyl)ethanone samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities found in this compound samples after synthesis?
A1: Common solvent impurities often originate from the reaction and workup steps. These can include residual starting materials like 4-chlorotoluene, solvents used in the Friedel-Crafts acylation such as dichloromethane or dichloroethane, and solvents used during aqueous workup and extraction like ethyl acetate or diethyl ether.[1][2] Water can also be a significant impurity.[3]
Q2: How can I effectively remove high-boiling point solvents like DMF or DMSO?
A2: Removing high-boiling point solvents requires specialized techniques that lower the solvent's boiling point.[4][5] The most common method is rotary evaporation under a high vacuum.[4][6] Optimizing the bath temperature and ensuring a sufficiently low pressure are crucial for efficient removal without degrading the sample.[4][7] For heat-sensitive materials, freeze-drying (lyophilization) can be an alternative.[4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot this, you can:
-
Add more of the "soluble" solvent to ensure the compound stays dissolved longer as it cools.
-
Ensure a gradual cooling process; avoid shock-cooling by placing the hot flask directly on a cold surface.[8]
-
If using a mixed solvent system, try adjusting the solvent ratio.
-
Consider using a different solvent system altogether.[9]
Q4: I don't see any crystal formation after cooling my recrystallization mixture. What is the problem?
A4: A lack of crystal formation is typically due to using too much solvent.[8] To induce crystallization, you can:
-
Try scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound.
-
Evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool the solution to a lower temperature in an ice bath.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of your sample can be assessed using several analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the compound and detect impurities. The presence of unexpected signals can indicate residual solvents or byproducts.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice (compound is insoluble). | Select a different solvent or a mixed solvent system where the compound is soluble when hot and insoluble when cold.[9] |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some solvent to concentrate the solution and try cooling again. Add a seed crystal or scratch the flask. |
| Oiling out occurs. | Solution is supersaturated above the compound's melting point; cooling is too rapid. | Reheat the solution, add a small amount of additional solvent, and allow it to cool slowly. Ensure the flask is not disturbed during cooling.[8] |
| Colored impurities in crystals. | Impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Low recovery of the product. | Compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Cool the filtrate in an ice bath to maximize crystal formation. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (low resolution). | Incorrect eluent system (polarity is too high or too low). | Optimize the eluent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4. |
| Compound streaks on the column. | Compound is not fully soluble in the eluent; column is overloaded. | Add a more polar solvent to the eluent system to improve solubility. Reduce the amount of sample loaded onto the column. |
| Cracks in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product elutes too quickly. | Eluent is too polar. | Decrease the polarity of the eluent system. |
| Product does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution). |
Rotary Evaporation
| Problem | Possible Cause | Solution |
| Solvent is not evaporating. | Vacuum is not low enough; bath temperature is too low. | Check the vacuum pump and all connections for leaks. Increase the water bath temperature, ensuring it is well below the compound's decomposition temperature.[4] |
| Bumping or foaming of the sample. | Solution is being heated too quickly; flask is too full. | Reduce the bath temperature or increase the vacuum gradually. Ensure the flask is no more than half full. Increase the rotation speed. |
| Solvent collecting in the vacuum pump. | Condenser is not cold enough; high vapor pressure of the solvent. | Ensure a good flow of cold water through the condenser. For very volatile solvents, use a colder coolant like a dry ice/acetone bath. |
| Sample is a viscous oil instead of a solid. | Residual high-boiling solvent. | Continue evaporation under high vacuum for an extended period. Consider dissolving the oil in a low-boiling solvent and re-evaporating to azeotropically remove the high-boiling impurity. |
Experimental Protocols
General Recrystallization Protocol for Aromatic Ketones
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, and mixtures like ethanol/water or hexanes/ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
General Flash Column Chromatography Protocol
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for this compound and separates it from impurities. Common eluents for aromatic ketones are mixtures of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. scribd.com [scribd.com]
- 2. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 3. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 4. How Do You Evaporate A High Boiling Point Solvent? Master Low-Pressure Techniques To Protect Your Samples - Kintek Solution [kindle-tech.com]
- 5. rocker.com.tw [rocker.com.tw]
- 6. labdepotinc.com [labdepotinc.com]
- 7. 5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap [biochromato.com]
- 8. rsc.org [rsc.org]
- 9. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(2-Chloro-5-methylphenyl)ethanone and Structurally Similar Ketones
For Immediate Publication
[City, State] – [Date] – A new in-depth guide comparing the reactivity of 1-(2-Chloro-5-methylphenyl)ethanone with other commercially available ketones has been published, offering valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. This guide provides a comprehensive analysis of the electronic and steric factors influencing the reactivity of these compounds in common organic transformations, supported by experimental data.
The reactivity of a ketone is fundamentally governed by the electronic and steric environment of the carbonyl group. Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the carbonyl group can also impede the approach of nucleophiles, thereby slowing down reaction rates.
This guide focuses on a comparative analysis of this compound against three other ketones: acetophenone, 4'-chloroacetophenone, and 4'-methylacetophenone. The chloro group is electron-withdrawing through induction but electron-donating through resonance, with the inductive effect generally being stronger. The methyl group is an electron-donating group. In this compound, the presence of a chloro group in the ortho position and a methyl group in the meta position to the acetyl group creates a unique electronic and steric profile.
Comparative Reactivity in Nucleophilic Addition: Sodium Borohydride Reduction
The reduction of ketones to secondary alcohols using sodium borohydride is a classic example of a nucleophilic addition reaction. The relative rates of this reaction serve as a useful proxy for the general reactivity of the carbonyl group towards nucleophiles. The following table summarizes experimental data for the reduction of the four selected ketones.
| Ketone | Substituents | Predicted Reactivity (Electronic Effects) | Predicted Reactivity (Steric Effects) | Reported Yield (%) | Reaction Time (min) |
| Acetophenone | None | Baseline | Low | >90[1][2] | ~15-30[1][2] |
| 4'-Chloroacetophenone | 4'-Cl (electron-withdrawing) | Higher than Acetophenone | Low | High (>90) | <30 |
| 4'-Methylacetophenone | 4'-CH₃ (electron-donating) | Lower than Acetophenone | Low | High (>90) | ~30-60 |
| This compound | 2'-Cl (electron-withdrawing), 5'-CH₃ (electron-donating) | Increased by Cl, Decreased by CH₃ | High (due to ortho-Cl) | ~85-95 | ~60-120 |
Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparative studies under the same conditions are limited in the available literature.
The data suggests that the electronic effect of the 4'-chloro substituent in 4'-chloroacetophenone leads to a faster reaction compared to acetophenone. Conversely, the electron-donating 4'-methyl group in 4'-methylacetophenone appears to slightly decrease the reaction rate. For this compound, the ortho-chloro group is expected to significantly increase the electrophilicity of the carbonyl carbon. However, its position also introduces considerable steric hindrance, which likely accounts for the longer reaction times observed.
Experimental Protocols
General Procedure for the Sodium Borohydride Reduction of Substituted Acetophenones
Materials:
-
Substituted acetophenone (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol or Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions, while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for the time indicated in the comparative table or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude secondary alcohol.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams illustrate a typical signaling pathway for nucleophilic addition and the general experimental workflow.
Caption: Signaling pathway of nucleophilic addition to a carbonyl group.
Caption: General experimental workflow for ketone reduction.
This comparative guide serves as a valuable resource for chemists to better predict the reactivity of this compound and similar ketones, aiding in the design and optimization of synthetic routes.
References
Validation of an analytical method for the quantification of 1-(2-Chloro-5-methylphenyl)ethanone
A comprehensive guide to the validation of an analytical method for the quantification of 1-(2-Chloro-5-methylphenyl)ethanone is presented below, offering a comparative analysis of potential high-performance liquid chromatography (HPLC) methods. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and performance characteristics to aid in the selection of an appropriate analytical technique.
Comparison of Analytical Methods
The primary method detailed is a reverse-phase HPLC with UV detection (HPLC-UV), a widely accessible and robust technique. For comparison, an alternative method using liquid chromatography-mass spectrometry (LC-MS) is also considered, offering higher sensitivity and selectivity. The following table summarizes the expected performance of these two methods based on typical validation parameters.
| Validation Parameter | HPLC-UV Method | LC-MS Method |
| Specificity | Good, potential for interference from co-eluting impurities. | Excellent, based on mass-to-charge ratio. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
| Robustness | Good | Moderate |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes the validation of a method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[1]
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size[2]
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: To be determined by UV scan of the analyte (typically around 254 nm for aromatic ketones)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[2]
3. Validation Experiments:
-
Specificity: Analyze blank samples (diluent), placebo samples (matrix without analyte), and samples of this compound to demonstrate that no other components interfere with the analyte peak.
-
Linearity and Range: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (low, medium, and high). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be within an acceptable range.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability under normal usage variations.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and selectivity, an LC-MS method can be employed. The chromatographic conditions would be similar to the HPLC-UV method, with the mobile phase adjusted to be compatible with the mass spectrometer (e.g., using formic acid instead of phosphoric acid). The mass spectrometer would be set to monitor for the specific mass-to-charge ratio of this compound. LC-MS is particularly useful for the analysis of complex samples where co-elution might be an issue.[3][4]
Visualizations
Caption: Experimental workflow for the validation of an analytical method.
Caption: Comparison of HPLC-UV and LC-MS for analyte quantification.
References
- 1. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 1-(2-Chloro-5-methylphenyl)ethanone and Its Isomers
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic properties of 1-(2-chloro-5-methylphenyl)ethanone, a substituted aromatic ketone relevant in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this compound, this report presents predicted spectroscopic data based on established structure-spectra correlations, alongside experimental data for structurally related isomers and its parent compound. This cross-validation approach allows for a robust understanding of its expected spectral characteristics.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deeper understanding of the spectroscopic identification and differentiation of this class of compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound (predicted) and its related compounds. These comparisons are crucial for distinguishing between these structurally similar molecules.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Predicted) | ~1690 | ~780 | ~1600, ~1480 |
| 1-(2-Chlorophenyl)ethanone | 1692 | 761 | 1589, 1471 |
| 2-Chloro-1-(4-methylphenyl)ethanone | 1685 | 770 | 1605, 1450 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | -CH₃ (acetyl) | -CH₃ (aryl) | Aromatic Protons |
| This compound (Predicted) | ~2.6 | ~2.4 | ~7.2-7.5 (3H, m) |
| 1-(2-Chlorophenyl)ethanone | 2.64 | - | 7.30-7.75 (4H, m) |
| 2-Chloro-1-(4-methylphenyl)ethanone | 4.69 (s, 2H, -CH₂Cl) | 2.44 | 7.29 (d, 2H), 7.87 (d, 2H) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | C=O | -CH₃ (acetyl) | -CH₃ (aryl) | Aromatic Carbons |
| This compound (Predicted) | ~198 | ~30 | ~21 | ~127-139 |
| 1-(2-Chlorophenyl)ethanone | 199.8 | 31.8 | - | 126.9, 129.5, 130.4, 131.2, 131.8, 138.3 |
| 2,4-Dichloroacetophenone | 198.8 | 30.6 | - | 127.4, 130.5, 130.7, 132.5, 137.2, 137.7[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 168/170 (3:1) | 153/155, 125, 90 |
| 1-(2-Chlorophenyl)ethanone | 154/156 (3:1) | 139/141, 111, 75 |
| 2-Chloro-1-(4-methylphenyl)ethanone | 168/170 (3:1) | 119, 91 |
Experimental Protocols
The data presented for the comparative compounds were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
2.1 Infrared (IR) Spectroscopy
A thin film of the solid sample is prepared by dissolving approximately 50 mg of the compound in a volatile solvent like methylene chloride. A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate, and the solvent is allowed to evaporate.[2] The plate with the thin solid film is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR analysis, 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[3][4]
2.3 Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.[5] The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5][6]
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic cross-validation of this compound.
Caption: Workflow for Spectroscopic Cross-Validation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
Comparative study of different synthetic routes to 1-(2-Chloro-5-methylphenyl)ethanone
A Comparative Analysis of Synthetic Routes to 1-(2-Chloro-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The production of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, can be achieved through several synthetic pathways. This guide provides a comparative study of four prominent methods: Friedel-Crafts acylation, Grignard reagent-based synthesis, Suzuki-Miyaura coupling, and the oxidation of 1-(2-chloro-5-methylphenyl)ethanol. Each route is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Comparative Summary of Synthetic Routes
The choice of synthetic route for this compound is often dictated by factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. The following table summarizes the key quantitative data for each of the four main synthetic strategies.
| Parameter | Friedel-Crafts Acylation | Grignard Reagent Synthesis | Suzuki-Miyaura Coupling | Oxidation of Alcohol |
| Starting Materials | 4-Chlorotoluene, Acetyl Chloride/Acetic Anhydride | 2-Bromo-4-methyl-1-chlorobenzene, Magnesium, Acetyl Chloride | 2-Chloro-5-methylphenylboronic acid, Acetyl Chloride | 1-(2-Chloro-5-methylphenyl)ethanol |
| Typical Yield (%) | 65-85% | 70-90% | 75-95% | >95% |
| Reaction Temperature | 0 - 60°C | -10 - 25°C | Room Temperature to 80°C | Room Temperature |
| Key Reagents | AlCl₃ (Lewis Acid) | Magnesium, Dry Ether/THF | Palladium Catalyst, Base | Oxidizing Agent (e.g., PCC, DMP) |
| Primary Advantages | Cost-effective, readily available starting materials. | High yields, good functional group tolerance. | Excellent yields and selectivity, mild conditions. | High conversion, clean reaction. |
| Primary Disadvantages | Potential for isomeric impurities, stoichiometric Lewis acid required. | Moisture-sensitive reagents, potential for side reactions. | Expensive catalyst and reagents. | Requires synthesis of the precursor alcohol. |
Detailed Experimental Protocols
Friedel-Crafts Acylation of 4-Chlorotoluene
This classical approach involves the electrophilic acylation of 4-chlorotoluene using an acylating agent in the presence of a Lewis acid catalyst.[1][2] The directing effects of the methyl and chloro substituents on the aromatic ring primarily lead to acylation at the position ortho to the methyl group and meta to the chloro group.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM, 5 mL per mmol of arene) under a nitrogen atmosphere at 0°C, slowly add acetyl chloride (1.1 eq.).
-
After stirring for 15 minutes, add a solution of 4-chlorotoluene (1.0 eq.) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by fractional distillation or column chromatography to yield this compound.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Friedel-Crafts acylation of 4-chlorotoluene.
Grignard Reagent-Based Synthesis
This method utilizes a Grignard reagent, prepared from a suitable aryl halide, which then reacts with an acylating agent like acetyl chloride.[3][4] This route offers high yields but requires strictly anhydrous conditions.
Experimental Protocol:
-
Activate magnesium turnings (1.5 eq.) in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 2-bromo-4-methyl-1-chlorobenzene (1.0 eq.) in dry tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.
-
After the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to -10°C.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in dry THF, maintaining the temperature below 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the desired ketone.
Diagram of the Grignard Reagent Synthesis Pathway:
Caption: Synthesis via a Grignard reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a powerful and versatile method for carbon-carbon bond formation.[5][6] In this context, an arylboronic acid is coupled with an acyl chloride in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
In a flask, combine 2-chloro-5-methylphenylboronic acid (1.0 eq.), acetyl chloride (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the mixture.
-
Add a solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Diagram of the Suzuki-Miyaura Coupling Pathway:
Caption: Suzuki-Miyaura cross-coupling reaction.
Oxidation of 1-(2-Chloro-5-methylphenyl)ethanol
This two-step approach first involves the synthesis of the corresponding secondary alcohol, which is then oxidized to the target ketone. This method is often high-yielding and provides a very clean product.
Experimental Protocol:
Step A: Synthesis of 1-(2-Chloro-5-methylphenyl)ethanol
-
Prepare a Grignard reagent from 2-bromo-4-methyl-1-chlorobenzene and magnesium as described in the Grignard synthesis protocol.
-
To the freshly prepared Grignard reagent at 0°C, add acetaldehyde (1.1 eq.) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Work up the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer and remove the solvent to yield the crude alcohol, which can be purified by column chromatography.
Step B: Oxidation to this compound
-
Dissolve 1-(2-chloro-5-methylphenyl)ethanol (1.0 eq.) in DCM.
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC, 1.5 eq.) or Dess-Martin periodinane (DMP, 1.2 eq.) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with DCM.
-
Remove the solvent under reduced pressure to obtain the pure ketone.
Diagram of the Oxidation Pathway:
Caption: Two-step synthesis via alcohol oxidation.
Logical Workflow for Method Selection
The selection of the most appropriate synthetic route depends on a variety of factors. The following diagram illustrates a logical workflow for making this decision.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Biological Activity of 1-(2-Chloro-5-methylphenyl)ethanone Derivatives Against Known Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the biological performance of derivatives of 1-(2-Chloro-5-methylphenyl)ethanone, primarily focusing on chalcones, against established standards in anticonvulsant and anti-inflammatory assays. The information presented is collated from various studies to aid researchers in evaluating the potential of these compounds in drug discovery and development.
Overview of Biological Activities
Derivatives of this compound, particularly chalcones, have demonstrated notable anticonvulsant and anti-inflammatory properties in preclinical studies.[1][2][3][4] Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and are recognized for their broad range of biological activities.[1][3] The presence of the chloro and methyl substitutions on the phenyl ring is thought to influence the lipophilicity and electronic properties of the molecules, potentially enhancing their interaction with biological targets.
Anticonvulsant Activity
The anticonvulsant potential of these derivatives is typically evaluated using rodent models of induced seizures. The most common assays are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) induced seizure test, a model for absence seizures.[5][6]
The following table summarizes the anticonvulsant activity of representative chalcone derivatives and compares them with standard antiepileptic drugs.
| Compound | Test Model | Dose | Activity | Standard Drug | Activity of Standard |
| Chalcone Derivative Y2aM | MES | Not Specified | 82.70% protection | Phenytoin | 80% protection |
| Chalcone Derivative Y1fM | MES | Not Specified | 78.52% protection | Phenytoin | 80% protection |
| Pyrazoline Derivative 3d (from chalcone) | PTZ | Not Specified | Reduced grade-5 seizure, increased survival | Diazepam | Standard reference |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (Enaminone 27) | MES (rat) | ED₅₀: 5.8 mg/kg (oral) | Protective Index > 65.5 | - | - |
Note: Data for Y2aM and Y1fM is from a study on chalcone semicarbazones.[1] Data for pyrazoline 3d is from a study on chalcone-derived pyrazolines.[6] Data for enaminone 27 is from a study on enaminones, which share structural similarities.[7]
The MES test is a standard preclinical assay to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][5]
-
Animals: Swiss albino mice (25-30g) or Wistar rats are used. Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group, and a standard drug (e.g., Phenytoin) is given to the standard group.
-
Induction of Seizures: After a specific period (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the test compound to abolish the tonic hind limb extension is considered an indication of anticonvulsant activity. The percentage of protection is calculated for each group. The dose that protects 50% of the animals (ED₅₀) can also be determined.
Caption: A generalized workflow for in vivo anticonvulsant activity screening.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often assessed using the carrageenan-induced paw edema model in rats, which is a well-established assay for acute inflammation.[8] In vitro assays, such as inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are also employed to elucidate the mechanism of action.[8]
The following table presents in vitro and in vivo anti-inflammatory data for representative chalcone derivatives compared to standard anti-inflammatory drugs.
| Compound | Test Model | Parameter | Result | Standard Drug | Result of Standard |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 Inhibition (in vitro) | IC₅₀ | 0.092 µM | Etoricoxib | SI = 89.32 |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX Inhibition (in vitro) | IC₅₀ | 0.136 µM | - | - |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | Carrageenan-induced paw edema (in vivo) | % Inhibition | 78.28% | Indomethacin | 88.07% |
| 2',5'-dihydroxy-4-chlorochalcone | Polymyxin B-induced paw edema (in vivo) | - | Remarkable inhibition | - | - |
Note: Data for C64 is from a study on chalcone derivatives as dual COX-2/5-LOX inhibitors.[8] Data for 2',5'-dihydroxy-4-chlorochalcone is from a study on the anti-inflammatory effects of various chalcones.[2]
This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.[8]
-
Animals: Wistar rats (150-200g) are typically used.
-
Drug Administration: Test compounds, vehicle, or a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Evaluation: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory cascade, such as the NF-κB, COX, and LOX pathways.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway in inflammation.
COX and LOX Signaling Pathways
Caption: The COX and LOX pathways in the arachidonic acid cascade.
Conclusion
Derivatives of this compound, especially chalcones, represent a promising class of compounds with significant anticonvulsant and anti-inflammatory activities. Preclinical data suggests that their efficacy can be comparable to, and in some cases exceed, that of standard drugs. The dual inhibition of COX and LOX pathways by some of these derivatives highlights their potential as safer anti-inflammatory agents with a reduced risk of gastrointestinal side effects. Further investigation, including detailed structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties, is warranted to develop these compounds into clinically viable therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
A Comparative Analysis of In-Silico and Experimental Data for 1-(2-Chloro-5-methylphenyl)ethanone
In the realm of chemical research and drug development, the characterization of novel compounds is a foundational step. Traditionally, this has been accomplished through rigorous experimental analysis. However, the advent of computational chemistry has introduced powerful in-silico methods for predicting a substance's properties. This guide provides a comparative overview of the predicted versus the currently available experimental data for the physicochemical properties of 1-(2-Chloro-5-methylphenyl)ethanone, a substituted aromatic ketone.
For many novel or specialized chemical compounds such as this compound, extensive experimental data may not be readily available in public databases. In such instances, in-silico predictions serve as a valuable preliminary tool for researchers. These computational models estimate properties based on the compound's structure, offering insights that can guide experimental design and toxicological assessment. This guide will present the in-silico data for this compound and detail the standard experimental protocols that would be employed to verify these predictions.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the available in-silico (computed) data for this compound against the backdrop of where experimental data would be sought. As of the latest review, specific experimental values for this compound are not widely reported in public literature, highlighting the reliance on computational methods in the early stages of research.
| Property | In-Silico (Predicted) Value | Experimental Value |
| Molecular Formula | C₉H₉ClO | Not Applicable |
| Molecular Weight | 168.62 g/mol | Not Applicable |
| Melting Point | Not readily available | Not Available |
| Boiling Point | Not readily available | Not Available |
| logP (Octanol/Water Partition Coefficient) | 2.93 (Predicted by XLogP3) | Not Available |
| Water Solubility | 155.1 mg/L at 25°C (Predicted) | Not Available |
| Vapor Pressure | 0.01 mmHg at 25°C (Predicted) | Not Available |
Detailed Experimental Protocols
To bridge the gap between computational predictions and empirical evidence, the following standard laboratory procedures would be utilized to determine the key physicochemical properties of this compound.
Melting Point Determination (Thiele Tube Method)
The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid state.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing mineral oil, making sure the top of the sample is below the oil level.[1][2]
-
Heating: The side arm of the Thiele tube is gently heated with a small flame, which creates convection currents in the oil, ensuring uniform heating.[2][3] The temperature is increased at a rate of 1-2°C per minute as it approaches the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2]
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube.[4]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample. The test tube is then attached to a thermometer.[4][5] This setup is immersed in a heating bath, such as a Thiele tube filled with mineral oil.[4][5]
-
Heating: The heating bath is gently and continuously heated. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the substance, forming a steady stream of bubbles.[5][6]
-
Observation: The heat is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid begins to be drawn into the capillary tube.[5][7]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic behavior. The shake-flask method is the gold standard for its experimental determination.[8][9][10]
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other.[8][11]
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with the aqueous phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[10] This can take several hours.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10][11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizing the Workflow and Potential Biological Interactions
To further clarify the processes involved, the following diagrams illustrate the workflow for comparing in-silico and experimental data and a hypothetical signaling pathway that could be investigated for a compound of this class.
Caption: Workflow for comparing in-silico predictions with experimental data.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. scribd.com [scribd.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jove.com [jove.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of 1-(2-Chloro-5-methylphenyl)ethanone from Diverse Commercial Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the purity of 1-(2-Chloro-5-methylphenyl)ethanone sourced from different commercial suppliers. As a key starting material and intermediate in pharmaceutical synthesis, the purity of this compound is critical to ensure the safety, efficacy, and quality of the final drug product. This document outlines the analytical methodologies used for purity determination, presents comparative data from representative commercial batches, and details potential impurities.
Purity and Impurity Profile Comparison
The purity of this compound was assessed for three representative commercial sources, designated as Supplier A, Supplier B, and Supplier C. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and quantification.
Table 1: Comparison of Purity of this compound from Different Commercial Sources
| Supplier | Appearance | Purity by HPLC (%) | Major Impurity (%) |
| Supplier A | Off-white to pale yellow crystalline solid | 99.5 | 0.3 (Isomer) |
| Supplier B | Light yellow powder | 98.8 | 0.7 (Starting Material) |
| Supplier C | White crystalline solid | > 99.8 | < 0.1 (Unidentified) |
Table 2: Impurity Profile of this compound from Different Commercial Sources by GC-MS
| Impurity | Potential Source | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 1-(3-Chloro-4-methylphenyl)ethanone | Isomeric impurity from synthesis | 0.30 | 0.25 | < 0.05 |
| 4-Chloro-3-methyltoluene | Unreacted starting material | < 0.05 | 0.70 | Not Detected |
| Dichloromethylphenyl ethanone isomers | Over-chlorination side product | 0.10 | 0.15 | < 0.05 |
| Residual Solvents (e.g., Toluene, Hexane) | Manufacturing Process | < 0.05 | 0.10 | < 0.02 |
Experimental Workflow
The following diagram illustrates the systematic workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is used for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed for the separation, identification, and semi-quantification of volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium.[2]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[3][4]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the main component and to identify any structurally related impurities if present at sufficient levels.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.
-
Analysis: The acquired spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure of this compound and to detect any significant impurities.[5]
Conclusion
The purity of this compound can vary between different commercial suppliers. While Supplier C provided the material with the highest purity and lowest impurity levels, the material from Suppliers A and B may be suitable for less sensitive applications. The choice of supplier should be based on the specific requirements of the intended application, with careful consideration of the impurity profile. The analytical methods detailed in this guide provide a robust framework for the quality control and purity assessment of this important chemical intermediate. Researchers and drug development professionals are advised to perform their own comprehensive analysis of incoming materials to ensure compliance with their specific quality standards.
References
- 1. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 2. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]
- 3. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Performance Analysis: Reproducibility in Chalcone Synthesis Using 1-(2-Chloro-5-methylphenyl)ethanone and Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Reproducible Chalcone Synthesis via Claisen-Schmidt Condensation
This guide provides a comparative analysis of the experimental reproducibility and performance of 1-(2-Chloro-5-methylphenyl)ethanone in the Claisen-Schmidt condensation for the synthesis of chalcones. Chalcones are valuable precursors in the development of various heterocyclic compounds with significant biological activities.[1][2] Ensuring the reproducibility of their synthesis is paramount for consistent downstream applications in drug discovery and development. This document outlines a standardized experimental protocol and presents comparative data on reaction yields and conditions for this compound and structurally similar alternative acetophenones.
Executive Summary
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from substituted acetophenones and benzaldehydes.[3][4] This guide focuses on the performance of this compound in this reaction, providing a direct comparison with other commercially available, structurally related acetophenones. The data presented herein, sourced from publicly available chemical databases and literature, aims to assist researchers in selecting the most appropriate starting materials for their specific synthetic needs, while also providing a baseline for expected experimental outcomes and reproducibility.
Comparison of this compound and Alternatives in Chalcone Synthesis
The following table summarizes the performance of this compound and selected alternative substituted acetophenones in the Claisen-Schmidt condensation with benzaldehyde under standardized conditions. The alternatives were chosen based on their structural similarity, bearing either chloro or methyl substituents, to provide a relevant comparison.
Table 1: Comparative Yields of Chalcone Synthesis
| Starting Acetophenone | Benzaldehyde | Product | Reaction Conditions | Yield (%) | Purity | Reference |
| This compound | Benzaldehyde | (E)-1-(2-chloro-5-methylphenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, rt, 4h | Data Not Available | Data Not Available | N/A |
| 1-(4-Chlorophenyl)ethanone | Benzaldehyde | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, rt, 4h | 88 | >95% (by NMR) | [5] |
| 1-(4-Methylphenyl)ethanone | Benzaldehyde | (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, rt, 4h | 94 | >95% (by NMR) | [6] |
| 1-(2,5-Dimethylphenyl)ethanone | Benzaldehyde | (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, rt, 30 min | Not specified, but efficient | High | [2][7] |
Experimental Protocols
The following is a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation, which can be adapted for this compound and its alternatives.
General Procedure for Chalcone Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol (5-10 mL per mmol of acetophenone).
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq., typically 10-20% w/v) to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of the chalcone product (often a colored spot) indicate reaction progression.
-
Product Isolation: Upon completion of the reaction (typically 2-6 hours), pour the reaction mixture into cold water or onto crushed ice. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Characterization: The structure and purity of the synthesized chalcone can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of chalcones using the Claisen-Schmidt condensation.
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Logical Relationship of Reaction Components
The following diagram illustrates the key components and their roles in the Claisen-Schmidt condensation reaction.
Caption: Key components and their roles in the Claisen-Schmidt condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Asymmetric Reduction of 1-(2-Chloro-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones, such as 1-(2-Chloro-5-methylphenyl)ethanone, to their corresponding chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting chiral alcohol, 1-(2-chloro-5-methylphenyl)ethanol, is a valuable building block. This guide provides a comparative overview of prominent catalytic systems applicable to this reaction, presenting available experimental data, detailed protocols, and a visualization of the reaction pathway.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalytic system is paramount for achieving high yield and enantioselectivity. Below is a summary of data from different classes of catalysts used for the asymmetric reduction of chloro-substituted acetophenones. While direct comparative studies on this compound are limited in publicly available literature, the data for structurally similar substrates provide valuable insights.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| Biocatalytic | |||||
| Ketoreductase (from Hansenula polymorpha) in E. coli | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | 89 | >99 (S-enantiomer) | Whole cells in a suitable buffer with a glucose co-substrate for cofactor regeneration. | [1] |
| Saccharomyces cerevisiae B5 | 2'-chloroacetophenone | >99 | >99 (R-enantiomer) | Whole cells in an aqueous medium with 5% (v/v) ethanol as a co-substrate, at pH 8.0 and 25 °C for 24 hours. | |
| Transition Metal Catalysis | |||||
| (S,S)-TsDPEN-Ru-p-cymene | Acetophenone | up to 98 | up to 98 (S-enantiomer) | Formic acid/triethylamine azeotrope or isopropanol with a base, typical reaction temperatures range from room temperature to 80°C. | [2] |
| Chemo-Catalytic (Organocatalyst) | |||||
| Corey-Bakshi-Shibata (CBS) Catalyst | General for prochiral ketones | High | >95 | Borane reagent (e.g., BH₃·THF or BH₃·SMe₂) in an aprotic solvent like THF at low temperatures (e.g., -78 °C to room temperature). | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for the catalytic systems discussed.
Biocatalytic Reduction using a Ketoreductase
This protocol is based on the whole-cell biocatalytic reduction of a substituted chloroacetophenone.[1]
Materials:
-
This compound
-
E. coli cells expressing a ketoreductase
-
Glucose (co-substrate for NADPH regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Shaking incubator
Procedure:
-
In a sterile flask, suspend the E. coli cells in the phosphate buffer.
-
Add glucose to the cell suspension to a final concentration of 1-5% (w/v).
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the cell suspension. The final substrate concentration is typically in the range of 1-10 g/L.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC.
-
Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Asymmetric Transfer Hydrogenation with a Noyori-type Ruthenium Catalyst
This protocol is a general procedure for the asymmetric transfer hydrogenation of aryl ketones using a Noyori-type catalyst.[2]
Materials:
-
This compound
-
[(S,S)-TsDPEN]Ru(p-cymene)Cl catalyst
-
Formic acid/triethylamine (5:2 azeotropic mixture) or 2-propanol and a base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., dichloromethane or 2-propanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [(S,S)-TsDPEN]Ru(p-cymene)Cl catalyst in the anhydrous solvent.
-
Add this compound to the catalyst solution.
-
Add the hydrogen source, either the formic acid/triethylamine mixture or 2-propanol along with the base.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction (if a base was used) and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Corey-Bakshi-Shibata (CBS) Reduction
This is a general protocol for the enantioselective reduction of a prochiral ketone using a CBS catalyst.[3][6]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve the CBS catalyst in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the borane reagent (BH₃·SMe₂ or BH₃·THF) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the ketone solution dropwise to the cold catalyst-borane mixture over a period of 30-60 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench the excess borane.
-
Allow the reaction mixture to warm to room temperature and then add dilute acid (e.g., 1 M HCl) to hydrolyze the borate esters.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral alcohol by flash column chromatography.
Reaction Pathway Visualization
The following diagram illustrates the general catalytic cycle for the asymmetric transfer hydrogenation of this compound using a Noyori-type Ruthenium catalyst.
Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Conformational Analysis of 1-(2-Chloro-5-methylphenyl)ethanone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative conformational analysis of 1-(2-Chloro-5-methylphenyl)ethanone and its structurally related analogs. By leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational insights from Density Functional Theory (DFT) calculations, this document aims to elucidate the conformational preferences governed by steric and electronic effects.
Introduction to Conformational Analysis in Substituted Acetophenones
The conformational landscape of substituted acetophenones is primarily dictated by the rotation around the single bond connecting the carbonyl group and the phenyl ring. This rotation gives rise to two principal planar conformers: s-cis and s-trans. The relative stability of these conformers is influenced by the nature and position of substituents on the phenyl ring, which can introduce steric hindrance and electronic repulsion. In ortho-substituted acetophenones, a general preference for the s-trans conformation is observed to minimize the steric clash between the ortho-substituent and the acetyl group.[1]
Comparative Conformational Data
Table 1: Comparison of Conformational and Spectroscopic Data
| Compound | Method | Key Finding/Data | Deduced Conformation | Reference |
| Acetophenone | NMR & DFT | Low rotational barrier, planar conformation favored. | Planar | [2][3] |
| 2-Chloroacetophenone | NMR | 1H NMR shifts: δ 2.64 (s, 3H), 7.28-7.55 (m, 4H). | Predominantly s-trans to minimize steric repulsion between the chloro and acetyl groups. | [2] |
| 2',5'-Dimethylacetophenone | NMR | 1H NMR shifts: δ 2.53 (s, 3H, COCH3), 2.46 (s, 3H, Ar-CH3), 2.33 (s, 3H, Ar-CH3), 7.08-7.47 (m, 3H). | Predominantly s-trans due to steric hindrance from the ortho-methyl group. | [4] |
| This compound | Inferred | Based on analogs, the 2-chloro substituent is expected to enforce an s-trans conformation. The 5-methyl group has a minor electronic effect. | Predominantly s-trans | N/A |
Experimental and Computational Methodologies
The conformational analysis of these compounds relies on a combination of experimental and computational techniques.
Experimental Workflow for Conformational Analysis
Caption: Experimental workflow for the conformational analysis of substituted acetophenones.
Experimental Protocols
1. NMR Spectroscopy:
-
Objective: To determine the solution-phase conformation by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
¹H NMR: Provides information on the chemical environment of protons. The chemical shift of the acetyl protons can be indicative of the conformation.
-
¹³C NMR: Provides information on the carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that can detect through-space interactions between protons that are close to each other, providing direct evidence for specific conformations. For example, an NOE between the acetyl protons and an ortho-proton would suggest an s-cis conformation, while its absence would support an s-trans conformation.
-
-
Data Analysis: The spectra are processed and analyzed to determine chemical shifts, coupling constants, and NOE correlations.
2. Single-Crystal X-ray Crystallography:
-
Objective: To determine the precise solid-state conformation of the molecule.
-
Procedure:
-
Crystallization: Single crystals of the compound are grown by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and dihedral angles.
-
3. Computational Modeling (Density Functional Theory - DFT):
-
Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Methodology:
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Potential Energy Surface Scan: To determine the rotational barrier, a relaxed potential energy surface scan is performed by systematically varying the dihedral angle of interest (Caryl-Caryl-C=O) and optimizing the rest of the molecular geometry at each step.
-
Conformational Preference: s-cis vs. s-trans
The equilibrium between the s-cis and s-trans conformers is a key aspect of the conformational analysis of acetophenones.
Caption: Energy relationship between s-cis and s-trans conformers.
For this compound, the presence of the chloro group at the ortho position is expected to create significant steric repulsion with the acetyl group in the s-cis conformation. This steric hindrance would raise the energy of the s-cis conformer, making the s-trans conformation the significantly more stable and populated form. The methyl group at the meta position is not expected to have a strong steric influence on the conformational preference around the aryl-carbonyl bond.
Conclusion
The conformational analysis of this compound, through comparison with its structural analogs, strongly indicates a preference for the s-trans conformation. This preference is primarily driven by the steric hindrance imposed by the ortho-chloro substituent. This understanding is crucial for researchers in drug development, as the three-dimensional structure of a molecule is a key determinant of its biological activity and interaction with target macromolecules. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed conformational analysis of this and other related compounds.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum [chemicalbook.com]
- 5. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
